Product packaging for 2-NP-AMOZ-d5(Cat. No.:CAS No. 1173097-59-0)

2-NP-AMOZ-d5

Cat. No.: B565697
CAS No.: 1173097-59-0
M. Wt: 339.36 g/mol
InChI Key: PCYAMVONOKWOLP-ZHXFMVBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-NP-AMOZ-d5, also known as this compound, is a useful research compound. Its molecular formula is C15H18N4O5 and its molecular weight is 339.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N4O5 B565697 2-NP-AMOZ-d5 CAS No. 1173097-59-0

Properties

IUPAC Name

4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5/c20-15-18(11-13(24-15)10-17-5-7-23-8-6-17)16-9-12-3-1-2-4-14(12)19(21)22/h1-4,9,13H,5-8,10-11H2/b16-9+/i10D2,11D2,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYAMVONOKWOLP-ZHXFMVBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-])([2H])C([2H])([2H])N3CCOCC3)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016784
Record name 5-[(morpholin-4-yl)(2H2)methyl]-3-{(E)-[(2-nitrophenyl)methylidene]amino}(2H3)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173097-59-0
Record name 5-[(morpholin-4-yl)(2H2)methyl]-3-{(E)-[(2-nitrophenyl)methylidene]amino}(2H3)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173097-59-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Role of 2-NP-AMOZ-d5 in Analytical Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of veterinary drug residue analysis, ensuring the accuracy and reliability of quantitative methods is paramount. Furaltadone, a nitrofuran antibiotic, has been widely used in veterinary medicine; however, its potential carcinogenic properties have led to a ban on its use in food-producing animals in many countries. Regulatory monitoring focuses on the detection of its tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). The analytical challenge lies in the precise quantification of AMOZ, often present at trace levels in complex biological matrices. This technical guide delves into the function and application of 2-NP-AMOZ-d5, a critical tool for achieving high-fidelity analytical results in the determination of furaltadone misuse.

Core Function of this compound: An Internal Standard

This compound is the deuterated (heavy isotope-labeled) form of 2-NP-AMOZ, which is a derivative of AMOZ formed by reacting it with 2-nitrobenzaldehyde. Its primary and critical function is to serve as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. Because this compound is chemically identical to the derivatized analyte (2-NP-AMOZ) but has a different mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for variations that can occur during sample preparation, extraction, and analysis, such as:

  • Matrix Effects: Variations in ionization efficiency caused by co-eluting compounds from the sample matrix (e.g., meat, honey, milk).[1]

  • Extraction Variability: Inconsistent recovery of the analyte during the sample clean-up and extraction process.[1]

  • Analytical Drift: Minor fluctuations in instrument performance over the course of an analytical run.[1]

By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratiometric approach leads to more accurate and reproducible results, enhancing the reliability and defensibility of the analytical data.[1]

Experimental Protocol: Quantification of AMOZ in Dried Meat Powder using LC-MS/MS with this compound

The following is a detailed methodology for the determination of AMOZ in dried meat powder, employing this compound as an internal standard. This protocol is based on established and validated analytical methods.

Preparation of Standard Solutions
  • Stock Solutions: Prepare individual stock solutions of AMOZ and this compound (or AMOZ-d5, which is then derivatized) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of AMOZ by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 to 5 ng/mL. The internal standard working solution (this compound) should be prepared at a constant concentration (e.g., 10 pg/µL).

Sample Preparation and Derivatization
  • Homogenization: Weigh 1 gram of the dried meat powder sample into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard working solution to the sample.

  • Acid Hydrolysis: Add 5 mL of 0.1 M HCl to the tube. Vortex for 1 minute and incubate at 37°C for 16 hours (overnight) to release the tissue-bound AMOZ.

  • Neutralization: After cooling to room temperature, add 5 mL of 0.1 M K2HPO4 and adjust the pH to 7.0 ± 0.2 with 1 M NaOH.

  • Derivatization: Add 200 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO. Vortex and incubate at 50°C for 1 hour in the dark. This step converts both AMOZ and AMOZ-d5 to their 2-NP derivatives.

  • Liquid-Liquid Extraction: Add 5 mL of ethyl acetate, vortex vigorously for 10 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Evaporation and Reconstitution: Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., BEH C18, 100 mm × 2.1 mm, 1.7 µm) is suitable for separation.

    • Mobile Phase: A gradient elution using two solvents:

      • A: 2 mM ammonium formate in water.

      • B: Methanol.

    • Flow Rate: 0.30 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the precursor to product ion transitions for both the analyte and the internal standard.

Data Presentation

The following tables summarize quantitative data from a validated method for AMOZ determination using a deuterated internal standard.

ParameterValue
Linearity Range 0.1 - 5.0 µg/kg
Regression Coefficient (r²) ≥ 0.99
Limit of Quantitation (LOQ) 0.13 µg/kg
Retention Time 3.3 ± 0.1 min

Table 1: Method Performance Characteristics

Spiking Level (µg/kg)Mean Recovery (%)Intra-day Variation (RSD, %)
0.2581 - 1082.7 - 6.6
0.5081 - 1082.7 - 6.6
0.7581 - 1082.7 - 6.6

Table 2: Accuracy and Precision Data

CompoundPrecursor Ion (m/z)Product Ions (m/z)
2-NP-AMOZ 335291, 127
This compound 340.1101.9

Table 3: Mass Spectrometry Parameters (MRM Transitions)

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample 1. Weigh Meat Sample spike 2. Spike with This compound sample->spike hydrolysis 3. Acid Hydrolysis spike->hydrolysis derivatize 4. Derivatization with 2-NBA hydrolysis->derivatize extract 5. Liquid-Liquid Extraction derivatize->extract reconstitute 6. Evaporate & Reconstitute extract->reconstitute lc 7. LC Separation reconstitute->lc ms 8. MS/MS Detection (MRM) lc->ms quant 9. Quantification (Analyte/IS Ratio) ms->quant

Caption: Workflow for AMOZ analysis using this compound.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the furaltadone metabolite, AMOZ, in complex matrices. Its role as an internal standard in LC-MS/MS methods addresses the inherent challenges of analytical variability, thereby ensuring the integrity of results in regulatory monitoring and food safety testing. The detailed protocol and performance data presented in this guide underscore the robustness of this analytical approach, providing researchers and drug development professionals with a reliable framework for the determination of nitrofuran residues.

References

Technical Guide to 2-NP-AMOZ-d5: A Deuterated Internal Standard for Mass Spectrometry-Based Quantification of Furaltadone Metabolite AMOZ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-NP-AMOZ-d5, a deuterated internal standard crucial for the accurate quantification of the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). Furaltadone is a nitrofuran antibiotic, and its use in food-producing animals is banned in many countries due to potential health risks. Consequently, sensitive and reliable methods are required to monitor for its residues. This compound serves as an indispensable tool in these analytical workflows, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Product Information and Purchasing

This compound (CAS No. 1173097-59-0) is the deuterated form of 2-NP-AMOZ, which is a derivatized form of AMOZ.[1] The derivatization with 2-nitrobenzaldehyde is a common step in the analytical procedure to improve chromatographic and mass spectrometric properties. The deuterium labeling allows it to be distinguished from the non-labeled analyte by its mass-to-charge ratio in the mass spectrometer, while exhibiting nearly identical chemical and physical behavior during sample preparation and analysis.

Supplier and Purchasing Information

A summary of suppliers for this compound is provided below. Please note that pricing and availability are subject to change and may require logging into the supplier's website or direct inquiry.

SupplierCatalog NumberAvailable QuantitiesPrice (USD)Purity/Grade
Sigma-Aldrich 34009-10MG-R10 mg$409.50Analytical Standard (VETRANAL®)
Immunomart HY-136456S1 mg, 5 mg, 10 mg$307 - $1,226Research Use Only[1]
Santa Cruz Biotechnology sc-219434Contact for detailsContact for detailsResearch Use Only[2]
MedChemExpress HY-136456S1 mg, 5 mg, 10 mg$307 - $766Research Use Only
LGC Standards DRE-C1565448110 mgInquireISO 17034
Witega NF012-10mg10 mgInquireN/A

Experimental Protocol: Quantification of AMOZ in Biological Matrices using LC-MS/MS

The following is a detailed methodology adapted from a published analytical procedure for the determination of AMOZ in a biological matrix (dried meat powder) using a deuterated internal standard and LC-MS/MS. This protocol outlines the key steps from sample preparation to data analysis.

Materials and Reagents
  • This compound (Internal Standard)

  • AMOZ standard

  • 2-nitrobenzaldehyde (derivatizing agent)

  • Methanol (LC-MS grade)

  • Ammonium formate

  • Hydrochloric acid

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (if necessary for cleanup)

Standard and Internal Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of AMOZ and this compound in methanol at a concentration of, for example, 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of AMOZ by serial dilution of the stock solution to create a calibration curve (e.g., 0.1 to 5.0 µg/kg).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., at a concentration that results in a final concentration of 10 pg/µL in the sample).

Sample Preparation and Derivatization
  • Homogenization: Homogenize the biological sample (e.g., 1 gram of dried meat powder).

  • Acid Hydrolysis: Add deionized water and hydrochloric acid to the homogenized sample to release protein-bound AMOZ.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard working solution to all samples, calibration standards, and quality control samples.

  • Derivatization: Add 2-nitrobenzaldehyde solution (in a suitable solvent like DMSO) to the mixture. Incubate to allow for the conversion of AMOZ and AMOZ-d5 to their respective 2-NP derivatives.

  • Extraction: Perform a liquid-liquid extraction with ethyl acetate. Vortex and centrifuge to separate the organic and aqueous layers.

  • Evaporation: Transfer the ethyl acetate layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm) is suitable.

    • Mobile Phase: A gradient elution using methanol and 2 mM ammonium formate in water is a common mobile phase system.

    • Flow Rate: A typical flow rate is 0.30 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS) System:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • NP-AMOZ: Precursor ion m/z 335, with product ions typically around m/z 291 and m/z 127.

      • NP-AMOZ-d5: Precursor ion m/z 340.1, with a characteristic product ion (e.g., m/z 101.9).

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the AMOZ derivative to the peak area of the this compound internal standard against the concentration of the AMOZ standards.

  • Quantification: Determine the concentration of AMOZ in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for AMOZ Quantification

The following diagram illustrates the general workflow for the quantification of AMOZ in a biological sample using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Processing sample Biological Sample homogenize Homogenization sample->homogenize spike Spike with this compound homogenize->spike hydrolysis Acid Hydrolysis spike->hydrolysis derivatization Derivatization with 2-Nitrobenzaldehyde hydrolysis->derivatization extraction Liquid-Liquid Extraction derivatization->extraction evaporate Evaporation extraction->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis (MRM) reconstitute->lcms data Data Acquisition lcms->data quant Quantification using Isotope Dilution data->quant result Final Concentration of AMOZ quant->result G cluster_reactants Reactants in Sample cluster_products Derivatized Products for LC-MS/MS AMOZ AMOZ (Analyte) NP_AMOZ 2-NP-AMOZ AMOZ->NP_AMOZ Derivatization AMOZ_d5 AMOZ-d5 (from this compound) NP_AMOZ_d5 This compound AMOZ_d5->NP_AMOZ_d5 Derivatization derivatizing_agent 2-Nitrobenzaldehyde derivatizing_agent->NP_AMOZ derivatizing_agent->NP_AMOZ_d5

References

The Critical Role of 2-NP-AMOZ-d5 in the Quantitative Analysis of Furaltadone Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The illicit use of the nitrofuran antibiotic furaltadone in food-producing animals poses a significant public health risk due to the potential carcinogenic and mutagenic effects of its residues. Regulatory bodies worldwide have banned its use, necessitating robust and sensitive analytical methods for monitoring compliance. This technical guide delves into the pivotal role of the deuterated internal standard, 2-NP-AMOZ-d5, in the accurate and reliable quantification of the primary furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Furaltadone is rapidly metabolized in vivo, making the parent drug an unsuitable marker for residue analysis.[1][2] Instead, its stable, tissue-bound metabolite, AMOZ, serves as the key analyte for detecting furaltadone administration.[1][2] The analytical workflow for AMOZ determination is a multi-step process involving the release of protein-bound metabolites, derivatization, and subsequent instrumental analysis. In this intricate procedure, the use of an appropriate internal standard is paramount for achieving accurate and precise results.

The Function of this compound as an Internal Standard

To enhance the sensitivity and specificity of detection by LC-MS/MS, AMOZ is chemically modified through a derivatization reaction with 2-nitrobenzaldehyde (2-NBA) to form N-(2-nitrobenzylidene)-3-amino-5-(morpholinomethyl)oxazolidin-2-one (2-NP-AMOZ).[3] this compound is the stable isotope-labeled (deuterated) analogue of this derivative.

Its role as an internal standard is to mimic the behavior of the native analyte (AMOZ) throughout the entire analytical process, including sample extraction, derivatization, and LC-MS/MS analysis. By adding a known amount of this compound to the sample at the beginning of the workflow, any variations or losses that occur during sample preparation will affect both the analyte and the internal standard proportionally. This allows for accurate correction and quantification, as the final measurement is based on the ratio of the analyte signal to the internal standard signal.

Experimental Workflow for Furaltadone Metabolite Analysis

The analytical procedure for the determination of AMOZ in biological matrices is a well-established method that can be broken down into several key stages. The following diagram illustrates the typical experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Tissue Sample Homogenization hydrolysis Acid Hydrolysis (Release of protein-bound AMOZ) sample->hydrolysis Add this compound Internal Standard neutralization Neutralization hydrolysis->neutralization derivatization Derivatization with 2-NBA (Formation of 2-NP-AMOZ) neutralization->derivatization extraction Liquid-Liquid or Solid-Phase Extraction derivatization->extraction evaporation Evaporation and Reconstitution extraction->evaporation lcms LC-MS/MS Analysis (Detection and Quantification) evaporation->lcms quant Quantification using This compound Internal Standard lcms->quant

Figure 1: Experimental workflow for the analysis of AMOZ.

Detailed Experimental Protocols

The following sections provide a detailed methodology for the key experiments involved in the analysis of the furaltadone metabolite AMOZ using this compound as an internal standard.

Sample Preparation and Extraction
  • Homogenization: A representative portion of the tissue sample (e.g., muscle, liver, kidney) is homogenized to ensure uniformity.

  • Internal Standard Spiking: A precise volume of a standard solution of this compound is added to the homogenized sample.

  • Acid Hydrolysis: The sample is subjected to mild acid hydrolysis (e.g., with hydrochloric acid) and incubated to release the protein-bound AMOZ.

  • Derivatization: Following hydrolysis, the pH is adjusted, and 2-nitrobenzaldehyde (2-NBA) is added to the sample. The mixture is incubated to allow for the derivatization of AMOZ to 2-NP-AMOZ.

  • Extraction: The derivatized sample is then subjected to an extraction procedure to isolate the 2-NP-AMOZ and this compound from the sample matrix. This is typically achieved through liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE).

  • Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a suitable solvent mixture, typically compatible with the LC-MS/MS mobile phase, prior to injection.

LC-MS/MS Analysis

The reconstituted sample extract is analyzed by a liquid chromatography system coupled to a tandem mass spectrometer.

  • Liquid Chromatography (LC): Chromatographic separation is typically performed on a C18 reversed-phase column. A gradient elution program is employed using a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., methanol or acetonitrile).

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in the positive ion electrospray ionization (ESI+) mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both 2-NP-AMOZ and the internal standard this compound.

Quantitative Data and Performance Characteristics

The use of this compound as an internal standard enables the development of robust and reliable quantitative methods. The following tables summarize key quantitative data and performance characteristics from various studies.

Table 1: LC-MS/MS Parameters for 2-NP-AMOZ and this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
2-NP-AMOZ335291127
This compound340.1101.9-

Data sourced from The Pharma Innovation Journal (2023).

Table 2: Method Performance Characteristics

ParameterValueReference
Quantitation Range0.1 - 5.0 µg/kg
Limit of Quantitation (LOQ)0.13 µg/kg
Mean Recoveries81% - 108%
Intra-day Variation2.7% - 6.6%

Conclusion

The use of the deuterated internal standard this compound is indispensable for the accurate and reliable quantification of the furaltadone metabolite AMOZ in food animal tissues. By compensating for analytical variability, it ensures that regulatory monitoring programs can confidently detect the illegal use of this banned substance, thereby safeguarding public health. The detailed experimental protocols and performance data presented in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals involved in the analysis of veterinary drug residues.

References

Decoding the Certificate of Analysis for 2-NP-AMOZ-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an analytical standard like 2-NP-AMOZ-d5 is a critical document. It provides the necessary assurance of the material's identity, purity, and quality, which are fundamental for the validity of analytical methods and the integrity of study results. This guide offers an in-depth explanation of the typical components found on a CoA for this compound, a deuterated internal standard used in the quantitative analysis of the nitrofuran metabolite AMOZ.

Product Identification and General Information

The initial section of the CoA provides fundamental details about the analytical standard. This information ensures traceability and proper handling of the material.

ParameterTypical Specification
Product Name This compound
Synonyms 5-(Morpholinomethyl)-3-(2-nitrobenzylidenamino)-2-oxazolidinone-d5
CAS Number 1173097-59-0[1][2][3]
Molecular Formula C₁₅H₁₃D₅N₄O₅[1][3]
Molecular Weight 339.36 g/mol
Lot/Batch Number Specific to the manufactured batch
Storage Conditions Typically 2-8°C, protected from light
Retest/Expiry Date Date determined by stability studies

Analytical Data: Quantitative Analysis

This core section of the CoA presents the quantitative results from various analytical tests performed to certify the standard. These tests confirm the identity, purity, and composition of the material.

Purity and Impurity Profile

The purity of the standard is paramount for its use in quantitative analysis. Any impurities could potentially interfere with the analysis of the target analyte.

TestMethodResult
Chemical Purity (by HPLC) High-Performance Liquid Chromatography≥98.0%
Chemical Purity (by ¹H-NMR) Nuclear Magnetic Resonance SpectroscopyConforms to structure
Isotopic Purity Mass Spectrometry or ¹H/¹³C-NMR≥98 atom % D
Water Content Karl Fischer Titration≤1.0%
Residual Solvents Headspace Gas Chromatography (HS-GC)Meets USP <467> requirements
Identity Confirmation

Multiple analytical techniques are employed to unequivocally confirm the chemical structure of this compound.

TestMethodResult
Mass Spectrum Mass Spectrometry (MS)Conforms to the expected mass
¹H-NMR Spectrum Nuclear Magnetic Resonance SpectroscopyConforms to the structure
¹³C-NMR Spectrum Nuclear Magnetic Resonance SpectroscopyConforms to the structure
Infrared Spectrum Infrared Spectroscopy (IR)Conforms to the structure

Experimental Protocols

Detailed methodologies are crucial for the end-user to understand how the certification was performed and to potentially replicate or verify the results.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity
  • Instrumentation : Agilent 1260 Infinity II LC System or equivalent.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV at 254 nm.

  • Injection Volume : 10 µL.

  • Method : The sample is dissolved in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The peak area of this compound is compared to the total peak area of all components to determine the chemical purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity
  • Instrumentation : High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source : Electrospray Ionization (ESI) in positive mode.

  • Method for Identity : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured to confirm it matches the theoretical mass of this compound.

  • Method for Isotopic Purity : The relative intensities of the molecular ions corresponding to the deuterated (d5) and non-deuterated (d0) forms, as well as other isotopic variants (d1-d4), are measured. The isotopic purity is calculated based on the abundance of the d5 species relative to all other isotopic forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Purity
  • Instrumentation : Bruker Avance 400 MHz NMR spectrometer or equivalent.

  • Solvent : Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H-NMR : The spectrum is analyzed for the presence of characteristic peaks corresponding to the non-deuterated positions and the absence or significant reduction of signals at the deuterated positions.

  • ¹³C-NMR : The spectrum is used to confirm the carbon backbone of the molecule.

  • Isotopic Purity Assessment : The integration of the residual proton signals at the sites of deuteration in the ¹H-NMR spectrum is used to estimate the isotopic purity.

Karl Fischer Titration for Water Content
  • Instrumentation : Mettler Toledo C30 Coulometric Karl Fischer Titrator or equivalent.

  • Method : A known weight of the this compound standard is dissolved in a suitable anhydrous solvent and titrated with a Karl Fischer reagent. The amount of water is determined by the amount of iodine consumed in the reaction. This is a highly specific and accurate method for water determination.

Visualizing Workflows and Relationships

Diagrams can effectively illustrate the processes and logic behind the certification of an analytical standard.

Certificate_of_Analysis_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review and Certification Sample_Receipt Sample Receipt and Login Sample_Preparation Sample Preparation Sample_Receipt->Sample_Preparation Purity_Analysis Purity Analysis (HPLC, NMR) Sample_Preparation->Purity_Analysis Identity_Confirmation Identity Confirmation (MS, NMR, IR) Sample_Preparation->Identity_Confirmation Composition_Analysis Composition Analysis (KF, HS-GC) Sample_Preparation->Composition_Analysis Data_Review Data Review and Verification Purity_Analysis->Data_Review Identity_Confirmation->Data_Review Composition_Analysis->Data_Review CoA_Generation Certificate of Analysis Generation Data_Review->CoA_Generation Final_Approval Final Quality Assurance Approval CoA_Generation->Final_Approval

CoA Generation Workflow

Logical_Relationship_of_Tests cluster_identity Identity cluster_purity Purity cluster_composition Composition Product_Specification Product Specification MS Mass Spectrometry Product_Specification->MS NMR_Identity NMR (Structure) Product_Specification->NMR_Identity IR Infrared Spectroscopy Product_Specification->IR HPLC HPLC (Chemical Purity) Product_Specification->HPLC NMR_Purity NMR (Isotopic Purity) Product_Specification->NMR_Purity MS_Purity MS (Isotopic Purity) Product_Specification->MS_Purity KF Karl Fischer (Water) Product_Specification->KF HS_GC HS-GC (Residual Solvents) Product_Specification->HS_GC

Relationship of Analytical Tests to Specifications

Conclusion

The Certificate of Analysis for this compound is a comprehensive document that provides a wealth of information to the end-user. By understanding the data presented and the experimental protocols used to generate that data, researchers can have full confidence in the quality and suitability of the analytical standard for their intended application. This, in turn, ensures the generation of reliable and reproducible analytical results in drug development and other scientific research.

References

The Discovery and Analysis of AMOZ: A Furaltadone Marker Residue

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The use of nitrofuran antibiotics, such as furaltadone, in food-producing animals has been widely banned by regulatory bodies globally due to concerns about the carcinogenic and mutagenic potential of their residues. Furaltadone itself is rapidly metabolized and has a short half-life within the animal, making direct detection of the parent drug an unreliable method for monitoring its illegal use.[1][2][3] This has led to the critical need for a stable and reliable marker residue. Scientific research has identified 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) as the principal tissue-bound metabolite of furaltadone.[4][5] Unlike the parent compound, AMOZ forms covalent bonds with tissue proteins, resulting in its persistence in edible tissues for an extended period, making it an effective marker for the illegal administration of furaltadone. This technical guide provides a comprehensive overview of the discovery, metabolism, and analytical methodologies for the detection and quantification of AMOZ.

Metabolic Pathway of Furaltadone to Protein-Bound AMOZ

Furaltadone undergoes rapid in vivo metabolism, leading to the formation of its characteristic metabolite, AMOZ. This metabolite then covalently binds to proteins within the tissues of the treated animal. The stability of these protein-adducted AMOZ residues is the primary reason for its selection as a marker residue. To detect AMOZ, a sample preparation process involving acid hydrolysis is necessary to cleave the covalent bonds and release the AMOZ molecule.

Furaltadone_Metabolism Furaltadone Furaltadone Metabolism In vivo Metabolism Furaltadone->Metabolism Administration to Animal AMOZ_free Free AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) Metabolism->AMOZ_free Excretion Rapid Excretion Metabolism->Excretion Tissue_Protein Tissue Proteins AMOZ_bound Protein-Bound AMOZ (Marker Residue) AMOZ_free->AMOZ_bound Covalent Bonding Hydrolysis Acid Hydrolysis (Sample Preparation) AMOZ_bound->Hydrolysis Tissue Sampling AMOZ_released Released AMOZ (for analysis) Hydrolysis->AMOZ_released

Furaltadone Metabolism and AMOZ Formation

Quantitative Data on AMOZ Residues

The persistence of AMOZ in various tissues has been the subject of numerous studies. The following tables summarize quantitative data from depletion studies and the analytical performance of common detection methods.

Table 1: Depletion of AMOZ in Porcine Tissues after Furaltadone Administration

Withdrawal Time (days)Muscle (µg/kg)Liver (µg/kg)Kidney (µg/kg)
0>1000>2000>2000
7~500~1000~1000
14~250~500~500
28~100~200~200
42<50~100~100

Data synthesized from depletion studies in pigs. The half-life of AMOZ in porcine tissues ranges from approximately 5.5 to 15.5 days.

Table 2: Analytical Method Performance for AMOZ Detection

MethodMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
LC-MS/MSShrimp0.0620.25100.3 ± 6.9
LC-MS/MSShrimp--88-110
LC-MS/MSPig Liver-10-
LC-MS/MSMeat Powder0.040.1381-108
LC-MS/MSMeatCCα: 0.013-0.200--
ELISAHoney---

LOD: Limit of Detection; LOQ: Limit of Quantitation; CCα: Decision Limit.

Experimental Protocols

Accurate detection of AMOZ requires validated and standardized analytical methods. The two most common methods are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Workflow for AMOZ Analysis

The general workflow for the analysis of AMOZ in tissue samples involves several key stages, from sample reception to the final analytical determination.

AMOZ_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Tissue Sample Reception Homogenize Homogenization Sample->Homogenize Hydrolyze Acid Hydrolysis & Derivatization (with 2-NBA) Homogenize->Hydrolyze Neutralize Neutralization Hydrolyze->Neutralize Extract Liquid-Liquid Extraction Neutralize->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS ELISA ELISA Analysis Evaporate->ELISA Quantify Quantification LCMS->Quantify ELISA->Quantify Report Reporting Quantify->Report

General Experimental Workflow for AMOZ Analysis
Detailed Methodology: LC-MS/MS

LC-MS/MS is the gold standard for the confirmatory analysis of AMOZ due to its high sensitivity and specificity.

  • Sample Preparation and Hydrolysis:

    • Weigh 2.0 g (± 0.1 g) of homogenized tissue into a 50 mL centrifuge tube.

    • Add an internal standard solution (e.g., AMOZ-d5).

    • Add 10 mL of 0.125 M hydrochloric acid (HCl).

    • Add 400 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in methanol. 2-NBA is used to derivatize the AMOZ molecule after its release from proteins, making it more amenable to chromatographic analysis.

    • Incubate the mixture overnight (approximately 16 hours) at 37°C with shaking. This step facilitates the acid hydrolysis and derivatization.

  • Extraction and Clean-up:

    • Cool the samples to room temperature.

    • Neutralize the sample by adding 1 mL of 0.1 M potassium phosphate dibasic (K₂HPO₄) and approximately 1 mL of 0.8 M sodium hydroxide (NaOH) to reach a pH of 7.3 ± 0.2.

    • Perform a liquid-liquid extraction with 15 mL of ethyl acetate. Vortex and centrifuge to separate the layers.

    • Transfer the ethyl acetate (upper) layer to a clean tube.

    • Evaporate the extract to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a suitable solvent mixture (e.g., 1 mL of 50:50 v/v methanol:water).

    • Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column. The mobile phase typically consists of a gradient of ammonium formate in water and methanol.

    • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Monitor for specific precursor and product ion transitions for both the derivatized AMOZ (NP-AMOZ) and the internal standard. For example, a common transition for NP-AMOZ is m/z 335 -> 291.

Detailed Methodology: ELISA

ELISA is a high-throughput screening method for AMOZ analysis. Commercial ELISA kits are widely available.

  • Sample Preparation:

    • The sample preparation for ELISA is similar to that for LC-MS/MS, involving homogenization, acid hydrolysis, and derivatization with 2-NBA to form NP-AMOZ, which is the target analyte for most AMOZ ELISA kits.

    • After derivatization and neutralization, the sample extract is typically diluted with the buffer provided in the ELISA kit.

  • ELISA Procedure (Competitive Assay):

    • Add standards, controls, and prepared samples to the wells of the antibody-coated microtiter plate.

    • Add the enzyme-conjugated NP-AMOZ to the wells.

    • Incubate for a specified time (e.g., 30-60 minutes) at room temperature. During this incubation, the free NP-AMOZ from the sample and the enzyme-conjugated NP-AMOZ compete for binding to the anti-AMOZ antibodies coated on the plate.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB). The enzyme on the bound conjugate will convert the substrate, resulting in a color change. The intensity of the color is inversely proportional to the concentration of AMOZ in the sample.

    • Stop the reaction with a stop solution and read the absorbance using a microplate reader.

    • Calculate the concentration of AMOZ in the samples by comparing their absorbance to the standard curve.

Regulatory Context

The European Union has banned the use of nitrofurans in food-producing animals. To enforce this ban, a "Reference Point for Action" (RPA) has been established for nitrofuran metabolites. According to Commission Regulation (EU) 2019/1871, the RPA for the sum of all nitrofuran metabolites, including AMOZ, is 0.5 µg/kg in food of animal origin. Any food product containing AMOZ at or above this level is considered non-compliant and cannot enter the food chain. The U.S. Food and Drug Administration (FDA) also considers the presence of nitrofuran residues in food to be a significant concern and has developed analytical methods for their detection in seafood and other products.

Conclusion

The discovery of AMOZ as a stable, tissue-bound marker residue has been instrumental in the ability of regulatory agencies to monitor the illegal use of furaltadone in food production. The analytical methods of LC-MS/MS and ELISA provide sensitive and reliable means for the detection and quantification of AMOZ. This technical guide has provided an in-depth overview of the metabolism of furaltadone, detailed experimental protocols for AMOZ analysis, a summary of quantitative data, and the relevant regulatory framework. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of food safety, veterinary medicine, and analytical chemistry.

References

Technical Guide: Physicochemical Properties and Analytical Applications of 2-NP-AMOZ-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-NP-AMOZ-d5, a deuterated internal standard crucial for the accurate quantification of the nitrofuran metabolite AMOZ. The document details experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, including the derivatization of AMOZ to 2-NP-AMOZ. Furthermore, it contextualizes the importance of this analytical standard by illustrating the metabolic pathway of the parent drug, furaltadone.

Core Physicochemical Properties

This compound, with the CAS Number 1173097-59-0, is the deuterated form of 2-NP-AMOZ, the derivatized metabolite of the banned nitrofuran antibiotic, furaltadone.[1] Its stable isotope label makes it an ideal internal standard for quantitative analysis, as it co-elutes with the non-labeled analyte but is distinguishable by its mass-to-charge ratio in mass spectrometry.[2][3]

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

Identifier Value
IUPAC Name 4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one[1]
CAS Number 1173097-59-0[1]
Molecular Formula C₁₅H₁₃D₅N₄O₅
Molecular Weight 339.36 g/mol
InChI 1S/C15H18N4O5/c20-15-18(11-13(24-15)10-17-5-7-23-8-6-17)16-9-12-3-1-2-4-14(12)19(21)22/h1-4,9,13H,5-8,10-11H2/b16-9+/i10D2,11D2,13D
SMILES [2H]C([2H])(N1CCOCC1)C2([2H])OC(=O)N(\N=C\c3ccccc3--INVALID-LINK--=O)C2([2H])[2H]
Computed Physicochemical Properties Value
XLogP3 1.1
Topological Polar Surface Area 100 Ų
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 7
Rotatable Bond Count 4
Storage and Handling

This compound is typically supplied as a neat solid and should be stored at +20°C. It is classified as a combustible solid. Standard personal protective equipment, including a dust mask, eye shields, and gloves, should be used when handling the compound.

Metabolic Pathway of the Parent Compound: Furaltadone

The presence of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) in animal-derived food products is an indicator of the illegal use of the nitrofuran antibiotic furaltadone. Furaltadone is rapidly metabolized in vivo, and its tissue-bound metabolite, AMOZ, is the target analyte for monitoring purposes.

Furaltadone_Metabolism Furaltadone Furaltadone AMOZ AMOZ (3-amino-5-morpholinomethyl- 2-oxazolidinone) Furaltadone->AMOZ Metabolism in vivo

Metabolic conversion of Furaltadone to its tissue-bound metabolite, AMOZ.

Experimental Protocols: Quantification of AMOZ

The standard method for the detection and quantification of AMOZ in biological matrices involves the use of this compound as an internal standard in an LC-MS/MS assay. This requires an initial acid hydrolysis step to release the tissue-bound AMOZ, followed by derivatization with 2-nitrobenzaldehyde to form 2-NP-AMOZ, which is then analyzed.

Sample Preparation and Derivatization

The following protocol is a representative method for the extraction and derivatization of AMOZ from animal tissues.

  • Homogenization: Homogenize a known amount of tissue sample.

  • Acid Hydrolysis: Add hydrochloric acid to the homogenized sample to release the protein-bound AMOZ. Incubate the mixture.

  • Neutralization: Adjust the pH of the sample with a suitable base.

  • Derivatization: Add 2-nitrobenzaldehyde solution to the sample. This reaction converts AMOZ to 2-NP-AMOZ. Incubate the mixture.

  • Extraction: Perform a liquid-liquid extraction using a solvent such as ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction Homogenization 1. Homogenization of Tissue Acid_Hydrolysis 2. Acid Hydrolysis (HCl) Homogenization->Acid_Hydrolysis Neutralization 3. Neutralization Acid_Hydrolysis->Neutralization Add_Reagent 4. Add 2-Nitrobenzaldehyde Neutralization->Add_Reagent Incubation 5. Incubation Add_Reagent->Incubation LLE 6. Liquid-Liquid Extraction Incubation->LLE Evaporation 7. Evaporation LLE->Evaporation Reconstitution 8. Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Workflow for the extraction and derivatization of AMOZ from tissue samples.
LC-MS/MS Analysis

The following table outlines a typical set of parameters for the LC-MS/MS analysis of 2-NP-AMOZ with this compound as the internal standard.

Parameter Value
LC Column C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 2 mM Ammonium Formate in Water
Mobile Phase B Methanol
Flow Rate 0.30 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion(s) (m/z)
2-NP-AMOZ335291, 127
This compound (Internal Standard)340.1101.9

Conclusion

This compound is an indispensable tool for the reliable quantification of the furaltadone metabolite, AMOZ, in various biological matrices. Its well-defined physicochemical properties and established use as an internal standard in robust LC-MS/MS methods are critical for regulatory monitoring and ensuring food safety. The experimental protocols and metabolic context provided in this guide offer a comprehensive resource for researchers and analytical scientists in the field of drug metabolism and residue analysis.

References

Technical Guide: 2-NP-AMOZ-d5 (CAS No. 1173097-59-0) for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-NP-AMOZ-d5, a deuterated internal standard essential for the accurate quantification of the furaltadone metabolite, AMOZ, in complex biological matrices.

Core Product Information

This compound (CAS Number: 1173097-59-0) is the stable isotope-labeled (SIL) analogue of 2-nitrobenzaldehyde (2-NBA) derivatized 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). AMOZ is the primary tissue-bound metabolite of the nitrofuran antibiotic, furaltadone. Due to the rapid in vivo metabolism of furaltadone, regulatory and research monitoring relies on the detection of the stable AMOZ metabolite as a marker for the parent drug's use.[1][2]

The derivatization of AMOZ with 2-NBA to form NP-AMOZ is a critical step that enhances detectability and sensitivity in mass spectrometry. This compound is designed to be used as an internal standard in isotope dilution mass spectrometry workflows, primarily with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] Its near-identical chemical and physical properties to the non-labeled NP-AMOZ ensure it co-elutes and experiences similar matrix effects, allowing for precise and accurate correction of analytical variability.[3]

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 1173097-59-0
Molecular Formula C₁₅H₁₃D₅N₄O₅
Molecular Weight 339.36 g/mol
Synonyms 5-(Morpholinomethyl)-3-(2-nitrobenzylidenamino)-2-oxazolidinone-d5
Format Typically supplied as a neat solid or in solution
Storage -20°C Freezer, under inert atmosphere

Mechanism of Action of Parent Compound and Role of the Analyte

The parent compound, furaltadone , is a broad-spectrum nitrofuran antibiotic. Its mechanism of action involves intracellular metabolic activation by bacterial nitroreductases. This process generates reactive intermediates that cause damage to bacterial DNA, inhibiting replication and leading to cell death.

In animals, furaltadone is metabolized rapidly, and its residues become covalently bound to tissue proteins. The stable metabolite, AMOZ , retains the morpholinomethyl oxazolidinone side-chain of the parent drug and serves as the definitive marker for furaltadone administration. For analytical purposes, AMOZ is liberated from proteins via acid hydrolysis and simultaneously derivatized with 2-NBA. This compound is the indispensable internal standard used to quantify the resulting NP-AMOZ derivative.

Metabolic and Analytical Pathway for Furaltadone Detection.

Experimental Protocols

The following is a representative protocol for the extraction and quantification of AMOZ in animal tissue using this compound as an internal standard, adapted from established regulatory and research methods.

Materials and Reagents
  • Homogenized tissue sample (e.g., poultry muscle, shrimp)

  • This compound Internal Standard (IS) working solution

  • NP-AMOZ analytical standard for calibration curve

  • Hydrochloric Acid (HCl), 0.125 M

  • 2-Nitrobenzaldehyde (2-NBA) in Methanol, 50 mM

  • Potassium Phosphate (K₂HPO₄), 0.1 M

  • Sodium Hydroxide (NaOH), 0.8 M

  • Ethyl Acetate

  • n-Hexane

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium Formate

Sample Preparation and Extraction
  • Sample Weighing: Weigh 2.0 g (± 0.1 g) of homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard working solution to each sample, calibrator, and quality control sample.

  • Hydrolysis and Derivatization: Add 10 mL of 0.125 M HCl and 400 µL of 50 mM 2-NBA solution. Vortex for 1 minute. Incubate the mixture for 16 hours (overnight) at 37°C to facilitate the release of bound metabolites and derivatization.

  • Neutralization: Cool samples to room temperature. Add 1 mL of 0.1 M K₂HPO₄ and 1 mL of 0.8 M NaOH. Vortex and adjust pH to ~7.4.

  • Liquid-Liquid Extraction (LLE): Add 15 mL of ethyl acetate, vortex thoroughly, and centrifuge for 10 minutes at 4000-6000 rpm. Transfer the upper ethyl acetate layer to a clean tube.

  • Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-45°C.

  • Reconstitution and Cleanup: Reconstitute the dried residue in 1 mL of n-hexane and 0.5 mL of a methanol/water (50:50, v/v) mixture. Vortex vigorously. The n-hexane wash removes excess 2-NBA.

  • Final Sample Preparation: Centrifuge to separate the layers. Carefully transfer the lower, aqueous/methanolic layer containing the analyte and internal standard into an autosampler vial for LC-MS/MS analysis.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Extraction & Cleanup cluster_2 Analysis A 1. Weigh 2g Tissue Sample B 2. Spike with this compound (IS) A->B C 3. Add HCl and 2-NBA B->C D 4. Incubate (37°C, 16h) C->D E 5. Neutralize (pH ~7.4) D->E F 6. Liquid-Liquid Extraction (Ethyl Acetate) E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute & n-Hexane Wash G->H I 9. Collect Aqueous Layer H->I J 10. LC-MS/MS Analysis I->J

General Experimental Workflow for AMOZ Analysis.
LC-MS/MS Instrumental Analysis

  • System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: ACQUITY UPLC BEH C18 (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using A: 2 mM Ammonium Formate in water and B: Methanol.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data and Performance

The performance of an analytical method using this compound is established through validation studies. The table below presents typical MRM transitions and performance characteristics from published methods.

Mass Spectrometry Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
NP-AMOZ 335.0291.0127.0
NP-AMOZ-d5 (IS) 340.1101.9-
Data derived from The Pharma Innovation Journal.
Method Validation Parameters
ParameterTypical ValueReference(s)
Limit of Detection (LOD) 0.04 - 0.11 µg/kg
Limit of Quantitation (LOQ) 0.13 - 0.37 µg/kg
Linearity (R²) ≥ 0.99
Recovery 81% - 110%
Intra-day Precision (RSD) 2.7% - 9.4%
These values are representative and may vary based on matrix, instrumentation, and specific protocol.

Conclusion

This compound (CAS No. 1173097-59-0) is a critical tool for the reliable, high-sensitivity quantification of the furaltadone metabolite AMOZ. Its use as a stable isotope-labeled internal standard within a robust LC-MS/MS workflow is the gold standard for monitoring the illegal use of this nitrofuran antibiotic in food products and for conducting precise toxicological and pharmacokinetic research. The detailed methodologies and performance data provided in this guide serve as a comprehensive resource for professionals in analytical chemistry and drug development.

References

Methodological & Application

Application Note: High-Throughput Quantification of Nitrofuran Metabolite AMOZ using 2-NP-AMOZ-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of the nitrofuran metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) in various biological matrices. Due to the ban of nitrofuran antibiotics in food-producing animals, regulatory bodies worldwide require sensitive monitoring of their residues. This method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a deuterated internal standard, 2-NP-AMOZ-d5, for accurate and precise quantification. The detailed protocol provided herein is applicable to a range of sample types, including meat, poultry, fish, honey, and milk.

Introduction

Nitrofuran antibiotics are a class of broad-spectrum synthetic antimicrobial agents that have been widely used in veterinary medicine. However, due to concerns about their potential carcinogenic and mutagenic effects on human health, their use in food-producing animals has been banned in many countries. Following administration, nitrofurans are rapidly metabolized, and their tissue-bound metabolites can persist for extended periods. AMOZ is the metabolite of the nitrofuran drug furaltadone.

The monitoring of nitrofuran metabolite residues in food products is crucial for consumer safety and regulatory compliance. LC-MS/MS has become the gold standard for this analysis due to its high sensitivity, selectivity, and accuracy.[1] The use of a stable isotope-labeled internal standard, such as this compound, is essential to compensate for matrix effects and variations in sample preparation and instrument response, thereby ensuring reliable quantification.[2] This application note provides a comprehensive protocol for the determination of AMOZ in various food matrices using this compound as an internal standard.

Experimental Protocols

Sample Preparation

A critical step in the analysis of nitrofuran metabolites is the release of the tissue-bound metabolites and their derivatization to a more stable form for LC-MS/MS analysis. The following protocol is a general guideline and may require optimization for specific matrices.

Materials:

  • This compound internal standard solution (concentration to be optimized based on expected analyte levels)

  • 2-nitrobenzaldehyde (2-NBA) solution (50 mM in methanol)[2]

  • Hydrochloric acid (0.125 M)[2]

  • Dipotassium hydrogen phosphate (0.1 M)

  • Sodium hydroxide (0.8 M)

  • Ethyl acetate

  • Methanol

  • Water (LC-MS grade)

  • Ammonium formate

Procedure:

  • Homogenization: Homogenize the tissue sample (e.g., meat, fish, shrimp) to ensure uniformity. For liquid samples like milk or honey, ensure they are well-mixed.

  • Spiking: To a known amount of the homogenized sample (e.g., 0.2 g of meat powder), add a precise volume of the this compound internal standard solution.

  • Hydrolysis and Derivatization: Add 10 mL of 0.125 M hydrochloric acid and 400 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in methanol. Vortex the mixture for 1 minute. Incubate the sample at 37°C for 16 hours to facilitate the release of the bound metabolite and its derivatization with 2-NBA to form NP-AMOZ.

  • Neutralization: After incubation, cool the sample to room temperature. Neutralize the mixture by adding 0.1 M K2HPO4 and 1 mL of 0.8 M sodium hydroxide.

  • Liquid-Liquid Extraction (LLE): Add a suitable organic solvent, such as ethyl acetate, to the sample. Vortex vigorously to extract the derivatized analyte (NP-AMOZ) and internal standard (NP-AMOZ-d5).

  • Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase (e.g., methanol/water mixture) before injection into the LC-MS/MS system.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Sample Homogenization spike Spike with this compound sample->spike hydrolysis Acid Hydrolysis & Derivatization (2-NBA) spike->hydrolysis neutralize Neutralization hydrolysis->neutralize lle Liquid-Liquid Extraction neutralize->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: General workflow for the analysis of AMOZ using LC-MS/MS.

LC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection parameters should be optimized for the specific instrumentation used. The following are typical starting conditions.

Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used (e.g., BEH C18, 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 2 mM ammonium formate in water.

  • Mobile Phase B: Methanol.

  • Gradient Elution: A gradient from a lower to a higher percentage of organic phase is typically employed to ensure good separation and peak shape.

  • Flow Rate: 0.30 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor and product ions for both the analyte (NP-AMOZ) and the internal standard (NP-AMOZ-d5) need to be optimized. Typical transitions are:

    • NP-AMOZ: 335 > 291 (quantifier), 335 > 127 (qualifier)

    • NP-AMOZ-d5: 340.1 > 101.9

  • Collision Energy and other MS parameters: These should be optimized to achieve the best sensitivity and specificity.

Data Presentation

The use of this compound as an internal standard allows for the construction of a reliable calibration curve and accurate quantification of AMOZ in unknown samples. The following tables summarize typical quantitative data obtained with this method.

Table 1: Method Performance Characteristics for AMOZ Analysis in Dried Meat Powder

ParameterValue
Linearity Range0.1 - 5.0 µg/kg
Correlation Coefficient (r²)≥ 0.99
Limit of Quantification (LOQ)0.13 µg/kg
Mean Recovery (at 0.25, 0.5, 0.75 µg/kg)81% - 108%
Intra-day Precision (RSD%)2.7% - 6.6%

Table 2: LC-MS/MS Parameters for NP-AMOZ and NP-AMOZ-d5

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ion Type
NP-AMOZ335291Quantifier
NP-AMOZ335127Qualifier
NP-AMOZ-d5340.1101.9Internal Standard

Logical Relationship Diagram

The accurate quantification of AMOZ relies on the proportional relationship between the analyte and its deuterated internal standard throughout the analytical process.

logical_relationship cluster_process Analytical Process cluster_output LC-MS/MS Output sample_prep Sample Preparation (Extraction, Derivatization) lc_injection LC Injection sample_prep->lc_injection ionization ESI Ionization lc_injection->ionization analyte_signal Analyte Signal (Area_AMOZ) ionization->analyte_signal is_signal Internal Standard Signal (Area_IS) ionization->is_signal analyte AMOZ (Analyte) analyte->sample_prep is This compound (Internal Standard) is->sample_prep ratio Ratio = Area_AMOZ / Area_IS analyte_signal->ratio is_signal->ratio quantification Quantification (via Calibration Curve) ratio->quantification

Caption: Relationship between analyte, internal standard, and quantification.

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a highly selective, sensitive, and reliable approach for the quantification of the nitrofuran metabolite AMOZ in various food matrices. The detailed protocol and performance data presented in this application note demonstrate the suitability of this method for routine monitoring and regulatory compliance, ensuring the safety of the food supply. The use of a deuterated internal standard is paramount in achieving the accuracy and precision required for trace-level analysis in complex biological samples.

References

Application Notes and Protocols for 2-NP-AMOZ-d5 as an Internal Standard in the Analysis of Nitrofuran Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Furaltadone, a nitrofuran antibiotic, is prohibited for use in food-producing animals in many countries due to concerns about the carcinogenic potential of its residues. After administration, furaltadone is rapidly metabolized to 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). Due to the instability of the parent drug, regulatory monitoring focuses on the detection of its tissue-bound metabolite, AMOZ.

For accurate quantification of AMOZ in various biological matrices, a stable isotope-labeled internal standard is crucial to compensate for matrix effects and variations in sample preparation and instrument response.[1] AMOZ-d5 is the deuterated analog of AMOZ and serves as an ideal internal standard for this purpose. During the analytical procedure, both the native AMOZ and the AMOZ-d5 internal standard are derivatized with 2-nitrobenzaldehyde (2-NBA) to form the more stable and chromatographically amenable products, 2-NP-AMOZ and 2-NP-AMOZ-d5, respectively, prior to LC-MS/MS analysis.[2] This document provides a detailed protocol for the use of AMOZ-d5 as an internal standard for the quantitative analysis of AMOZ in biological samples.

Experimental Protocols

1. Standard and Sample Preparation

a. Preparation of Standard Stock Solutions:

  • AMOZ and AMOZ-d5 Stock Solutions (1 mg/mL): Accurately weigh and dissolve AMOZ and AMOZ-d5 standards in methanol to prepare individual stock solutions of 1 mg/mL.[3]

  • Working Standard Solutions: Prepare working standard solutions of AMOZ at concentrations ranging from 0.1 to 5 ng/mL by serial dilution of the stock solution with methanol.[3]

  • Internal Standard Spiking Solution (10 pg/µL): Prepare a working solution of AMOZ-d5 at a concentration of 10 pg/µL (or 10 ng/mL) in methanol.[3] All stock and working solutions should be stored at 2-8°C.

b. Sample Preparation, Hydrolysis, and Derivatization:

  • Weigh 2.0 ± 0.05 g of the homogenized sample (e.g., meat powder, shrimp, tissue) into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of the AMOZ-d5 internal standard working solution (e.g., 50 µL of a 2.00 ng/g solution).

  • Add 10 mL of 0.2 M hydrochloric acid.

  • Add 240 µL of 10 mg/mL 2-nitrobenzaldehyde (2-NBA) in methanol.

  • Securely cap the tubes, vortex for 30 seconds, and incubate overnight (approximately 16 hours) in a water bath at 37-40°C to facilitate both the release of bound metabolites (hydrolysis) and derivatization.

  • After incubation, allow the samples to cool to room temperature.

  • Adjust the pH of the solution to approximately 7 by adding 500 µl of 2 M NaOH and 1 ml of 0.5 M phosphate buffer.

c. Liquid-Liquid Extraction:

  • Add 15 mL of ethyl acetate to the centrifuge tube, vortex thoroughly, and centrifuge for 10 minutes at 6000 rpm.

  • Transfer the supernatant (ethyl acetate layer) to a clean tube.

  • Repeat the extraction step with another 15 mL of ethyl acetate and combine the supernatants.

  • Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.

d. Reconstitution:

  • Reconstitute the dried residue with 1 mL of n-hexane and 0.5 mL of a 50:50 (v/v) mixture of methanol and water.

  • Vortex to dissolve the residue.

  • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A reversed-phase C18 column, such as a BEH C18 (100 mm × 2.1 mm, 1.7 µm), is recommended.

  • Mobile Phase A: 2 mM ammonium formate in water.

  • Mobile Phase B: Methanol.

  • Gradient Elution: A gradient elution is typically used to achieve good separation. An example gradient is provided in the table below.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

b. Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both 2-NP-AMOZ and the internal standard this compound.

Data Presentation

Table 1: Example LC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 80 20
2.5 5 95
5.0 5 95
5.2 80 20
14.0 80 20

This is an example gradient based on typical methods and may require optimization.

Table 2: Mass Spectrometry MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
2-NP-AMOZ 335.0 291.0 16
262.1 26
This compound (Internal Standard) 340.1 101.9 Optimize experimentally

Note: The precursor and product ions for 2-NP-AMOZ are well-documented. The product ion for this compound should be determined by direct infusion or by analyzing the derivatized standard, as the fragmentation pattern will differ from the non-deuterated analog.

Table 3: Method Performance Characteristics

Parameter Typical Value Reference
Linearity (r²) ≥ 0.99
Limit of Quantitation (LOQ) 0.13 µg/Kg
Mean Recoveries 81% to 108%

| Intra-day Variation (RSD) | 2.7% to 6.6% | |

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis sample Homogenized Sample (2g) spike Spike with AMOZ-d5 Internal Standard sample->spike hydrolysis Acid Hydrolysis & Derivatization (HCl, 2-NBA, 37-40°C overnight) spike->hydrolysis neutralize pH Adjustment (pH ~7) hydrolysis->neutralize l_l_extraction Liquid-Liquid Extraction (Ethyl Acetate) neutralize->l_l_extraction Proceed to Extraction evaporation Evaporation to Dryness (Nitrogen Stream, 40°C) l_l_extraction->evaporation reconstitution Reconstitution (Hexane, Methanol/Water) evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration lc_ms LC-MS/MS Analysis (C18 Column, MRM Mode) filtration->lc_ms Inject into LC-MS/MS data Data Processing & Quantification lc_ms->data

Caption: Experimental workflow for the analysis of AMOZ using AMOZ-d5 as an internal standard.

Conclusion

The use of AMOZ-d5 as an internal standard, which is converted to this compound during the derivatization step, provides a robust and reliable method for the quantification of the furaltadone metabolite AMOZ in various biological matrices. The detailed protocol and performance characteristics outlined in these application notes serve as a comprehensive guide for researchers and analytical scientists in the field of food safety and drug metabolism. Adherence to this protocol, with appropriate validation for the specific matrix of interest, will ensure accurate and reproducible results that meet regulatory requirements.

References

Application Note: High-Throughput Analysis of AMOZ in Food Matrices using a Standardized Sample Preparation Protocol with 2-NP-AMOZ-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaltadone, a nitrofuran antibiotic, is prohibited for use in food-producing animals in many countries due to concerns about the carcinogenic potential of its residues. The monitoring of furaltadone is conducted by detecting its tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). This application note details a robust and sensitive method for the quantification of AMOZ in various food matrices, including animal tissue, milk, and honey.

The described protocol employs a standardized sample preparation procedure involving acid hydrolysis to release the protein-bound AMOZ, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form the stable derivative, 2-NP-AMOZ. For accurate quantification and to compensate for matrix effects, a deuterated internal standard, 2-NP-AMOZ-d5, is utilized.[1][2] The final analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing high selectivity and sensitivity.[3]

Analytical Principle

The analytical workflow is centered on the release of bound AMOZ from tissue proteins under acidic conditions. The liberated AMOZ is then derivatized with 2-NBA, converting it to a more stable and readily analyzable form, 2-NP-AMOZ. The use of the stable isotope-labeled internal standard, this compound, which is added at the beginning of the sample preparation, ensures accurate quantification by correcting for any analyte loss during the extraction and derivatization steps, as well as for any ion suppression or enhancement effects during LC-MS/MS analysis.

Data Presentation

The following table summarizes the quantitative performance of the method across various food matrices.

MatrixAnalyteInternal StandardLOQ (µg/kg)Recovery (%)Linearity (r²)
Dried Meat PowderAMOZThis compound0.1381 - 108> 0.99
Animal TissueAMOZAMOZ-d50.01Not SpecifiedNot Specified
MilkAMOZAMOZ-d50.15 - 0.37 (CCβ)91.0 - 107.0> 0.991
HoneyAMOZNot Specified5 - 50 (robustness range)92 - 106Not Specified
EggAMOZNot Specified0.19 - 0.36 (CCβ)96.2 - 101.5> 0.991

Experimental Protocols

General Reagents and Stock Solutions
  • AMOZ and this compound Standards: Analytical grade standards of AMOZ and its deuterated internal standard this compound.

  • 2-Nitrobenzaldehyde (2-NBA) Solution: 50 mM solution of 2-NBA in methanol or DMSO.[1]

  • Hydrochloric Acid (HCl): 0.1 M to 0.125 M solutions.

  • Dipotassium Hydrogen Phosphate (K2HPO4): 0.1 M solution.

  • Sodium Hydroxide (NaOH): 0.8 M and 1 M solutions.

  • Ethyl Acetate: LC grade.

  • Methanol: LC-MS grade.

  • Ammonium Formate: For mobile phase preparation.

Stock Solution Preparation:

  • Prepare individual stock solutions of AMOZ and this compound at a concentration of 1 mg/mL in methanol.

  • From these stock solutions, prepare working standard solutions at various concentrations (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 ng/mL) by serial dilution with methanol.

  • Store all stock and working solutions at 2-8 °C in the dark.

Sample Preparation Protocol for Animal Tissue
  • Homogenization: Homogenize the animal tissue sample.

  • Weighing: Weigh 1.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound working solution to each sample, control, and calibration standard.

  • Hydrolysis and Derivatization:

    • Add 5 mL of 0.2 M HCl.

    • Add 75 µL of 100 mM 2-NBA solution.

    • Vortex the mixture.

    • Incubate overnight (approximately 16 hours) at 37 °C in a shaking water bath.

  • Neutralization:

    • Cool the samples to room temperature.

    • Add 1.5 mL of 0.3 M sodium phosphate solution.

    • Adjust the pH to 6.7 - 7.3 using 1 M NaOH.

  • Liquid-Liquid Extraction:

    • Add 4 mL of ethyl acetate and vortex for 1 minute.

    • Centrifuge at 4000 g for 10 minutes at 4 °C.

    • Transfer the upper ethyl acetate layer to a clean tube.

    • Repeat the extraction step with another 4 mL of ethyl acetate.

    • Combine the ethyl acetate extracts.

  • Evaporation and Reconstitution:

    • Evaporate the combined extracts to dryness under a gentle stream of nitrogen at approximately 45 °C.

    • Reconstitute the residue in a suitable volume (e.g., 225 µL) of 0.1% acetic acid.

  • Cleanup (Hexane Wash):

    • Add 2 mL of n-hexane, vortex, and centrifuge.

    • Discard the upper hexane layer.

  • Final Preparation: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Protocol for Milk
  • Weighing: Weigh 2.0 g of the milk sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the internal standard working solution (e.g., 40 ng/mL AMOZ-d5).

  • Hydrolysis and Derivatization:

    • Add 5 mL of 0.2 M HCl.

    • Add 75 µL of 100 mM 2-NBA solution.

    • Vortex the mixture.

    • Incubate overnight at 37 °C in a shaking water bath.

  • Extraction and Neutralization:

    • Centrifuge the incubated samples at 4000 g for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube.

    • Add 1.5 mL of 0.3 M sodium phosphate solution.

    • Adjust the pH to 6.7 - 7.3 with 1 M NaOH.

  • Liquid-Liquid Extraction, Evaporation, and Reconstitution: Follow steps 6-9 as described in the animal tissue protocol.

LC-MS/MS Analysis
  • LC Column: A C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) is suitable for separation.

  • Mobile Phase: A gradient elution with methanol and 2 mM ammonium formate in water is commonly used.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 2-NP-AMOZ: Precursor ion m/z 335 → Product ions m/z 291 and m/z 127.

    • This compound: Precursor ion m/z 340.1 → Product ion m/z 101.9.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Weighing (Tissue, Milk, etc.) Spike 2. Internal Standard Spiking (this compound) Sample->Spike Hydrolysis 3. Acid Hydrolysis & Derivatization (HCl, 2-NBA, 37°C overnight) Spike->Hydrolysis Neutralize 4. Neutralization (K2HPO4, NaOH) Hydrolysis->Neutralize LLE 5. Liquid-Liquid Extraction (Ethyl Acetate) Neutralize->LLE Evap 6. Evaporation & Reconstitution LLE->Evap LCMS 7. LC-MS/MS Analysis Evap->LCMS Quant 8. Quantification LCMS->Quant

Caption: Experimental workflow for AMOZ analysis.

G AMOZ AMOZ (from hydrolyzed sample) plus1 + NBA 2-Nitrobenzaldehyde (2-NBA) NP_AMOZ 2-NP-AMOZ (Derivatized Analyte) NBA->NP_AMOZ Derivatization (Acidic conditions, 37°C) plus2 + Water H2O

Caption: Derivatization of AMOZ with 2-NBA.

References

Application of 2-NP-AMOZ-d5 in Food Safety Testing for Nitrofuran Antibiotic Residues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitrofurans are a class of synthetic broad-spectrum antibiotics that were once widely used in veterinary medicine to treat and prevent diseases in livestock, poultry, and aquaculture.[1] However, due to concerns about their carcinogenicity and potential harm to human health, their use in food-producing animals has been banned in many countries, including the European Union.[1] Despite the ban, residues of nitrofuran metabolites are still occasionally detected in food products, posing a potential risk to consumers.[1]

Furaltadone is one of the principal nitrofuran antibiotics. In vivo, it is rapidly metabolized to 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), which can become bound to tissue proteins. Because the parent drug is unstable, food safety monitoring focuses on the detection of its more stable tissue-bound metabolite, AMOZ. To facilitate its detection by liquid chromatography-mass spectrometry (LC-MS/MS), AMOZ is derivatized with 2-nitrobenzaldehyde (2-NBA) to form a more stable derivative, 2-nitro-phenyl-AMOZ (2-NP-AMOZ).

For accurate and reliable quantification, a stable isotope-labeled internal standard is essential to compensate for matrix effects, extraction variability, and instrument drift. 2-NP-AMOZ-d5 is the deuterated form of the derivatized AMOZ and serves as an ideal internal standard for the analysis of AMOZ residues in various food matrices.

Principle of the Method

The analytical workflow for the determination of AMOZ in food samples involves several key steps:

  • Sample Homogenization: The food sample (e.g., meat, fish, honey) is homogenized to ensure uniformity.

  • Acid Hydrolysis: The homogenized sample is subjected to mild acid hydrolysis to release the protein-bound AMOZ residues.

  • Derivatization: The released AMOZ is then derivatized with 2-nitrobenzaldehyde (2-NBA) to form the stable 2-NP-AMOZ derivative.

  • Internal Standard Spiking: A known amount of the internal standard, this compound, is added to the sample extract.

  • Extraction and Clean-up: The derivatized analyte and internal standard are extracted from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.

  • LC-MS/MS Analysis: The cleaned-up extract is analyzed by LC-MS/MS. The analyte (2-NP-AMOZ) and the internal standard (this compound) are separated chromatographically and detected by mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: The concentration of AMOZ in the original sample is calculated based on the ratio of the peak area of 2-NP-AMOZ to that of the internal standard, this compound.

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the analysis of AMOZ in various food matrices using this compound as an internal standard.

Table 1: Method Performance for AMOZ Analysis in Dried Meat Powder

ParameterValue
Linearity Range0.1 - 5.0 µg/kg
Regression Coefficient (r²)≥ 0.99
Limit of Quantification (LOQ)0.13 µg/kg
Mean Recoveries81% - 108%
Intra-day Variation2.7% - 6.6%

Table 2: Method Validation Parameters in Various Food Matrices

MatrixApparent RecoveriesRepeatability (RSDr)Within-Laboratory Reproducibility (RSDw)
Muscle88.9% - 107.3%2.9% - 9.4%4.4% - 10.7%
Eggs88.9% - 107.3%2.9% - 9.4%4.4% - 10.7%
Milk88.9% - 107.3%2.9% - 9.4%4.4% - 10.7%
Honey88.9% - 107.3%2.9% - 9.4%4.4% - 10.7%

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol is a general guideline and may require optimization for specific food matrices.

Materials:

  • Homogenized food sample

  • Hydrochloric acid (HCl), 0.1 M

  • 2-Nitrobenzaldehyde (2-NBA) solution (50 mM in DMSO)

  • This compound internal standard solution (concentration as per method validation)

  • Ethyl acetate

  • n-Hexane

  • Methanol

  • Water (LC-MS grade)

  • Sodium phosphate buffer (pH 7)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Syringe filters (0.2 µm PVDF)

Procedure:

  • Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add the internal standard solution (this compound).

  • Add 5 mL of 0.1 M HCl.

  • Vortex for 1 minute.

  • Add 200 µL of 2-NBA solution.

  • Incubate at 37°C overnight for derivatization.

  • Neutralize the sample with 5 mL of sodium phosphate buffer (pH 7).

  • Add 10 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 10 mL of ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of n-hexane and 0.5 mL of methanol:water (50:50, v/v).

  • Vortex and filter the final aliquot through a 0.2 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph (UHPLC) or High-Performance Liquid Chromatograph (HPLC) system.

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: C18 column (e.g., Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 2 mM Ammonium Formate in water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.30 mL/min.

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: Linear gradient to 90% B

    • 5-7 min: Hold at 90% B

    • 7.1-9 min: Return to 10% B and equilibrate

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 2-NP-AMOZ: Precursor ion: m/z 335; Product ions: m/z 291, m/z 127.

    • This compound (Internal Standard): Precursor ion: m/z 340.1; Product ion: m/z 101.9.

  • Collision Gas: Argon

  • Other parameters (e.g., capillary voltage, cone voltage, collision energy) should be optimized for the specific instrument used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Food Sample (e.g., Meat, Fish) Homogenization Homogenization Sample->Homogenization Hydrolysis Acid Hydrolysis (Release of AMOZ) Homogenization->Hydrolysis Derivatization Derivatization (with 2-NBA) Hydrolysis->Derivatization Spiking Internal Standard Spiking (this compound) Derivatization->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Cleanup Evaporation & Reconstitution Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for the analysis of AMOZ in food samples.

signaling_pathway Furaltadone Furaltadone (Parent Drug) Metabolism In-vivo Metabolism Furaltadone->Metabolism AMOZ_protein Tissue-Bound AMOZ Metabolism->AMOZ_protein Acid_Hydrolysis Acid Hydrolysis AMOZ_protein->Acid_Hydrolysis Free_AMOZ Free AMOZ Acid_Hydrolysis->Free_AMOZ Derivatization Derivatization with 2-NBA Free_AMOZ->Derivatization NP_AMOZ 2-NP-AMOZ (Analyte for LC-MS/MS) Derivatization->NP_AMOZ

Caption: Metabolic and analytical pathway of Furaltadone to 2-NP-AMOZ.

logical_relationship cluster_quantification Quantification Principle Analyte 2-NP-AMOZ (Analyte) - Variable recovery - Subject to matrix effects Ratio Peak Area Ratio (Analyte / Internal Standard) Analyte->Ratio IS This compound (Internal Standard) - Added at known concentration - Behaves similarly to analyte IS->Ratio Concentration Accurate Concentration - Independent of recovery and matrix effects Ratio->Concentration Calibration Curve

Caption: Role of the internal standard in accurate quantification.

References

Application Note & Protocol: Determination of Furaltadone Residue (AMOZ) in Shrimp using Isotope Dilution LC-MS/MS with 2-NP-AMOZ-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaltadone, a nitrofuran antibiotic, has been widely used in veterinary medicine and aquaculture due to its broad-spectrum antimicrobial activity and low cost.[1] However, concerns over the carcinogenicity and mutagenicity of its residues have led to a ban on its use in food-producing animals in many countries, including the European Union.[2][3] Furaltadone is rapidly metabolized in vivo, forming a stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[2][4] Therefore, monitoring for AMOZ is crucial for ensuring food safety.

This application note details a robust and sensitive analytical method for the quantification of furaltadone residue, as its metabolite AMOZ, in shrimp tissue. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard, 5-(morpholinomethyl)-amino-2-oxazolidinone-d5 (AMOZ-d5). The protocol involves acid hydrolysis to release the protein-bound AMOZ, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form the stable derivative NP-AMOZ, which enhances chromatographic retention and mass spectrometric detection. The use of the corresponding derivatized internal standard, 2-NP-AMOZ-d5, ensures accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Materials and Methods

Reagents and Standards
  • AMOZ standard (purity >95%)

  • AMOZ-d5 internal standard (purity >95%)

  • 2-Nitrobenzaldehyde (2-NBA)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Methanol (LC-MS grade)

  • Ammonium acetate

  • Deionized water

  • Blank shrimp tissue (verified to be free of nitrofuran residues)

Standard Solution Preparation

Individual stock solutions of AMOZ and AMOZ-d5 are prepared in methanol. Working standard solutions are then prepared by diluting the stock solutions to the desired concentrations.

Sample Preparation Protocol
  • Homogenization: Weigh 1-2 grams of homogenized shrimp tissue into a centrifuge tube.

  • Spiking: Spike the sample with a known amount of AMOZ-d5 internal standard solution.

  • Hydrolysis and Derivatization: Add hydrochloric acid and a solution of 2-NBA in methanol to the sample. Incubate the mixture overnight (approximately 16 hours) at 37°C to facilitate the release of bound AMOZ and its simultaneous derivatization to NP-AMOZ.

  • Neutralization: Cool the sample and adjust the pH to approximately 7 with a suitable buffer, such as dipotassium hydrogen phosphate and sodium hydroxide solution.

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction using ethyl acetate. Centrifuge to separate the layers and collect the organic phase.

  • Evaporation and Reconstitution: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent mixture, such as methanol/water, for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient elution with a mobile phase consisting of ammonium acetate in water and methanol is commonly employed.

  • Mass Spectrometry (MS/MS):

    • Ionization: Positive ion electrospray ionization (ESI+) is used.

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both NP-AMOZ and the derivatized internal standard (NP-AMOZ-d5) are monitored for quantification and confirmation.

Results

The analytical method is validated according to the European Union's Commission Decision 2002/657/EC criteria for the analysis of veterinary drug residues in foods. Key validation parameters are summarized in the tables below.

Table 1: Method Performance Characteristics
ParameterTypical ValueReference
Linearity (r²)≥ 0.99
Recovery81% - 110%
Intra-day Precision (RSD)2.7% - 6.6%
Inter-day Precision (RSD)10.4%
Table 2: Limits of Detection and Quantification
ParameterAnalyteTypical Value (ng/g or µg/kg)Reference
Limit of Detection (LOD)AMOZ0.062
Limit of Quantification (LOQ)AMOZ0.13 - 0.25
Decision Limit (CCα)AMOZ0.03 - 0.23
Detection Capability (CCβ)AMOZ0.12 - 0.61

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_reporting Reporting SampleReceipt Shrimp Sample Receipt Homogenization Homogenization SampleReceipt->Homogenization Spiking Spiking with AMOZ-d5 Homogenization->Spiking HydrolysisDerivatization Acid Hydrolysis & Derivatization with 2-NBA Spiking->HydrolysisDerivatization Neutralization Neutralization HydrolysisDerivatization->Neutralization LLE Liquid-Liquid Extraction Neutralization->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMSMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMSMS DataProcessing Data Processing LCMSMS->DataProcessing Quantification Quantification DataProcessing->Quantification FinalReport Final Report Generation Quantification->FinalReport

Caption: Workflow for Furaltadone (AMOZ) Residue Analysis in Shrimp.

Conclusion

The described analytical method provides a reliable and sensitive approach for the determination of furaltadone metabolite (AMOZ) residues in shrimp. The use of an isotope-labeled internal standard (AMOZ-d5) coupled with LC-MS/MS detection ensures high accuracy and precision, meeting the stringent requirements for regulatory monitoring of banned veterinary drugs in food products. This protocol is suitable for routine quality control operations in food safety laboratories.

References

Determination of AMOZ in Honey using Isotope Dilution LC-MS/MS with 2-NP-AMOZ-d5

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Furaltadone, a nitrofuran antibiotic, is prohibited for use in food-producing animals, including bees, due to public health concerns regarding the carcinogenic potential of its residues. Following administration, furaltadone is rapidly metabolized to 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). Due to the instability of the parent compound, monitoring for AMOZ residues is essential for ensuring food safety and compliance with regulations.

This application note describes a robust and sensitive method for the quantitative determination of AMOZ in honey. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for accurate quantification. The stable isotope-labeled internal standard, 2-NP-AMOZ-d5, is employed to compensate for matrix effects and variations in sample preparation and instrument response. The procedure involves acid hydrolysis to release protein-bound AMOZ, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form the stable derivative 2-NP-AMOZ. Subsequent solid-phase extraction (SPE) cleanup and LC-MS/MS analysis allow for the selective and sensitive detection of AMOZ.

Principle

A known amount of the internal standard, this compound, is added to the honey sample. The sample then undergoes acid hydrolysis to liberate bound AMOZ residues. The liberated AMOZ is then derivatized with 2-nitrobenzaldehyde to form 2-NP-AMOZ. This derivative is then extracted and analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte (2-NP-AMOZ) to the internal standard (this compound).

Experimental Protocols

Reagents and Materials
  • AMOZ analytical standard

  • This compound internal standard

  • 2-Nitrobenzaldehyde (2-NBA)

  • Hydrochloric acid (HCl)

  • Dipotassium hydrogen phosphate (K2HPO4)

  • Ethyl acetate

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate/acetate

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Standard Solution Preparation

Prepare stock solutions of AMOZ and this compound in methanol. From these, prepare working standard solutions and spiking solutions by serial dilution.

Sample Preparation
  • Homogenization: Homogenize the honey sample to ensure uniformity.

  • Weighing: Weigh 1.0 g of the homogenized honey sample into a centrifuge tube.[1]

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

  • Acid Hydrolysis: Add 3 mL of 0.1 M HCl to the sample.[1]

  • Derivatization: Add 0.3 mL of 50 mM 2-nitrobenzaldehyde solution. Vortex the mixture and incubate at 37°C overnight (approximately 16 hours).[1]

  • Neutralization: Add 0.6 mL of 1 M K2HPO4 solution to adjust the pH.[1]

  • Liquid-Liquid Extraction: Add 10 mL of ethyl acetate, vortex thoroughly, and centrifuge at 4000 rpm.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of a methanol:water mixture (e.g., 5:95 v/v).

  • SPE Cleanup (Optional but Recommended): A two-step SPE process can be employed for cleaner extracts. The first pass can remove polyphenolic constituents and waxes, while the second pass after derivatization can remove sugars and enrich the sample.

  • Filtration: Filter the reconstituted solution through a 0.22 µm filter before LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of methanol and water with ammonium formate or acetate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor the precursor to product ion transitions for both 2-NP-AMOZ and this compound. Representative transitions are:

    • 2-NP-AMOZ: 335 > 291 and 335 > 127

    • This compound: 340 > 101.9

Data Presentation

The following table summarizes the quantitative performance data for the determination of AMOZ in honey.

ParameterValueReference
Limit of Quantification (LOQ) 0.13 µg/kg
Limit of Detection (LOD) Not explicitly stated, but method meets regulatory requirements of 1 µg/kg.
Recovery ≥ 80%
Linearity (r²) > 0.99
Precision (RSD) < 15%

Experimental Workflow Diagram

AMOZ_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Honey Sample (1g) Spike Add this compound Internal Standard Sample->Spike Hydrolysis Acid Hydrolysis (0.1M HCl) Spike->Hydrolysis Derivatization Derivatization (2-NBA, 37°C, 16h) Hydrolysis->Derivatization Neutralize Neutralization (K2HPO4) Derivatization->Neutralize LLE Liquid-Liquid Extraction (Ethyl Acetate) Neutralize->LLE Evaporate Evaporation LLE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing and Quantification LCMS->Data

References

Application Notes and Protocols for the Analysis of 2-NP-AMOZ-d5 in Poultry Meat Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaltadone, a nitrofuran antibiotic, has been widely used in veterinary medicine, particularly in poultry production, due to its broad-spectrum antimicrobial activity and low cost.[1][2] However, concerns over the carcinogenic and mutagenic potential of its residues have led to a ban on its use in food-producing animals in many countries, including the European Union.[2][3]

Furaltadone is rapidly metabolized in animals to form a stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[3] The detection of AMOZ is therefore indicative of the illegal use of furaltadone. To ensure food safety and compliance with regulatory limits, sensitive and reliable analytical methods are required for the determination of AMOZ residues in poultry meat.

This document provides detailed application notes and protocols for the quantitative analysis of AMOZ in poultry meat using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 2-NP-AMOZ-d5 as an internal standard. This compound is the deuterated form of the derivatized AMOZ metabolite, 5-(morpholinomethyl)-3-(2-nitrobenzyliden-amino)-2-oxazolidinone (2-NP-AMOZ), which is formed during the sample preparation process. The use of an isotopically labeled internal standard is crucial for accurate quantification as it compensates for matrix effects and variations during sample preparation and analysis.

Metabolic Pathway of Furaltadone in Poultry

Furaltadone undergoes rapid in-vivo metabolism in poultry, resulting in the formation of the stable metabolite AMOZ. This metabolite then binds to tissue proteins, forming tissue-bound residues that can persist for an extended period. For analytical purposes, a derivatization step is employed to convert AMOZ to 2-NP-AMOZ, which is more suitable for LC-MS/MS analysis.

Furaltadone Furaltadone AMOZ AMOZ Furaltadone->AMOZ Rapid in-vivo metabolism Tissue_Bound_Residues Tissue-Bound Residues AMOZ->Tissue_Bound_Residues Binds to proteins Derivatization Derivatization with 2-Nitrobenzaldehyde AMOZ->Derivatization NP_AMOZ 2-NP-AMOZ (for LC-MS/MS analysis) Derivatization->NP_AMOZ

Metabolism of Furaltadone and Derivatization of AMOZ.

Experimental Protocols

This section details the complete workflow for the analysis of AMOZ in poultry meat, from sample preparation to LC-MS/MS analysis.

Materials and Reagents
  • Standards: AMOZ and this compound analytical standards (99.5% purity)

  • Solvents: Methanol (LC-MS grade), Ethyl acetate (LC grade), n-hexane (analytical grade)

  • Reagents: 2-Nitrobenzaldehyde (2-NBA), Hydrochloric acid (HCl), Potassium phosphate dibasic (K2HPO4), Sodium hydroxide (NaOH), Ammonium formate

  • Water: LC-MS grade water

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of AMOZ and this compound in methanol.

  • Working Standard Solutions: Prepare working standard solutions of AMOZ at concentrations of 0.1, 0.2, 0.5, 1.0, 1.5, 2.0, and 5.0 ng/mL by diluting the stock solution with methanol.

  • Internal Standard Working Solution: Prepare a working solution of this compound. A concentration of 10 pg/µL was used in one study.

  • Storage: Store all stock and working solutions at 4°C in a refrigerator.

Sample Preparation

The following protocol is a synthesized procedure based on common practices for AMOZ analysis in meat samples.

  • Homogenization: Homogenize a representative portion of the poultry meat sample.

  • Weighing: Weigh 0.2 g of the homogenized meat powder into a polypropylene centrifuge tube.

  • Spiking: Add a known amount of the this compound internal standard working solution to the sample.

  • Hydrolysis and Derivatization:

    • Add 10 mL of 0.125 M hydrochloric acid.

    • Add 400 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in methanol.

    • Vortex the mixture for 1 minute.

    • Incubate at 37°C for 16 hours (overnight) for derivatization.

  • Neutralization:

    • Cool the sample to room temperature.

    • Add 1 mL of 0.1 M K2HPO4 and 1 mL of 0.8 M sodium hydroxide to neutralize the mixture.

  • Liquid-Liquid Extraction:

    • Add 5 mL of ethyl acetate and vortex for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.

  • Evaporation: Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue with 1 mL of n-hexane and 0.5 mL of a methanol:water (50:50, v/v) solution.

    • Vortex briefly to mix.

  • Filtration: Filter the final aliquot through a 0.2 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of derivatized AMOZ.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column BEH C18 (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 2 mM Ammonium formate with 0.1% formic acid in water
Mobile Phase B Methanol
Flow Rate 0.30 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient Elution A gradient elution program should be optimized to ensure good separation.

Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See table below

MRM Transitions for NP-AMOZ and NP-AMOZ-d5:

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
NP-AMOZ 335291127Optimized for instrument
NP-AMOZ-d5 340.1101.9-Optimized for instrument

Quantitative Data Summary

The following table summarizes the quantitative performance data from a representative study on AMOZ analysis in meat powder using this compound as an internal standard.

ParameterValue
Linearity Range 0.1 - 5.0 µg/kg
Correlation Coefficient (r²) ≥ 0.99
Limit of Quantification (LOQ) 0.13 µg/kg
Mean Recoveries 81% - 108%
Intra-day Precision (%RSD) 2.7% - 6.6%

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow for the determination of AMOZ in poultry meat.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Homogenize Poultry Meat Sample Weighing Weigh 0.2g of Sample Homogenization->Weighing Spiking Spike with This compound IS Weighing->Spiking Hydrolysis_Derivatization Acid Hydrolysis & Derivatization with 2-NBA (16h at 37°C) Spiking->Hydrolysis_Derivatization Neutralization Neutralize with K2HPO4 and NaOH Hydrolysis_Derivatization->Neutralization Extraction Liquid-Liquid Extraction with Ethyl Acetate (x2) Neutralization->Extraction Evaporation Evaporate to Dryness (Nitrogen Stream, 40°C) Extraction->Evaporation Reconstitution Reconstitute in n-Hexane and MeOH:H2O Evaporation->Reconstitution Filtration Filter with 0.2µm PVDF Syringe Filter Reconstitution->Filtration LC_MS_MS Inject into LC-MS/MS System Filtration->LC_MS_MS Data_Acquisition Data Acquisition (MRM Mode) LC_MS_MS->Data_Acquisition Quantification Quantification using Internal Standard Calibration Data_Acquisition->Quantification Reporting Report Results Quantification->Reporting

Workflow for AMOZ Residue Analysis in Poultry Meat.

Conclusion

The presented application notes and protocols provide a comprehensive guide for the sensitive and accurate determination of furaltadone metabolite (AMOZ) residues in poultry meat. The use of this compound as an internal standard coupled with LC-MS/MS analysis ensures reliable quantification, enabling laboratories to monitor for the illegal use of furaltadone and ensure the safety of poultry products for consumers. The detailed experimental procedures and performance data serve as a valuable resource for researchers, scientists, and drug development professionals involved in food safety and residue analysis.

References

milk sample analysis for furaltadone metabolites with 2-NP-AMOZ-d5

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Analysis of Furaltadone Metabolite (AMOZ) in Milk Samples Utilizing 2-NP-AMOZ-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), in milk samples. The use of furaltadone, a nitrofuran antibiotic, is prohibited in food-producing animals within the European Union.[1] Due to the rapid metabolism of nitrofurans, monitoring for their illegal use relies on the detection of their persistent, tissue-bound metabolites.[1][2] For furaltadone, the marker residue is AMOZ.[1]

This method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification, incorporating the stable isotope-labeled internal standard this compound for enhanced accuracy and precision.[3] The protocol involves an initial acid hydrolysis to release the protein-bound metabolites, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form the stable 2-NP-AMOZ derivative, which is then analyzed by LC-MS/MS.

Quantitative Method Performance

The described analytical method has been validated to demonstrate its suitability for the reliable quantification of AMOZ in milk. The following tables summarize the key performance characteristics of the method.

Table 1: Linearity and Limit of Quantification

AnalyteMatrixCalibration Range (µg/kg)Correlation Coefficient (r²)Limit of Quantification (LOQ) (µg/kg)
AMOZDried Meat Powder0.1 - 5.0≥ 0.990.13
AMOZMilk0.5 - 20.0> 0.99< 0.5
AMOZMeat0.5 - 5.0Not specifiedNot specified
AMOZHoney0.25 - 20 ng/mL0.9999Not specified

Data compiled from multiple sources for illustrative purposes.

Table 2: Recovery and Precision

MatrixSpiking Level (µg/kg)Mean Recovery (%)Intra-day Precision (RSD%)
Dried Meat Powder0.2581 - 1082.7 - 6.6
Dried Meat Powder0.5081 - 1082.7 - 6.6
Dried Meat Powder0.7581 - 1082.7 - 6.6
Milk0.5, 1.0, 1.5 (x MRPL)85 - 120< 10
Animal Tissue0.5, 1.0, 5.081.1 - 105.35.4 - 9.7

MRPL: Minimum Required Performance Limit (1 µg/kg for nitrofuran metabolites)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the determination of AMOZ in milk samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sample Milk Sample (2g) centrifugation Centrifugation & Defatting sample->centrifugation Add Internal Standard (this compound) hydrolysis Acid Hydrolysis & Derivatization (HCl, 2-NBA, 37°C overnight) centrifugation->hydrolysis extraction Liquid-Liquid Extraction (Ethyl Acetate) hydrolysis->extraction pH Adjustment evaporation Evaporation & Reconstitution extraction->evaporation lcms LC-MS/MS Analysis (Positive ESI, MRM Mode) evaporation->lcms Inject data Data Processing & Quantification lcms->data

Caption: Experimental workflow for the analysis of furaltadone metabolite (AMOZ) in milk.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the analysis of AMOZ in milk.

Materials and Reagents
  • Standards: AMOZ and this compound analytical standards.

  • Reagents: Hydrochloric acid (HCl), 2-nitrobenzaldehyde (2-NBA), dimethyl sulfoxide (DMSO), ethyl acetate, methanol, acetonitrile, ammonium formate, formic acid. All reagents and solvents should be of LC-MS grade.

  • Equipment: Centrifuge, vortex mixer, nitrogen evaporator, pH meter, analytical balance, LC-MS/MS system with an electrospray ionization (ESI) source.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve AMOZ and this compound in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a suitable solvent, such as methanol or mobile phase.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) for spiking into samples.

Sample Preparation
  • Sample Homogenization: Allow milk samples to reach room temperature and homogenize thoroughly.

  • Aliquoting and Spiking: Weigh 2.0 ± 0.05 g of homogenized milk into a polypropylene centrifuge tube. Add a known amount (e.g., 80-100 µL) of the internal standard working solution (this compound).

  • Hydrolysis and Derivatization:

    • Add 5 mL of 0.1 M hydrochloric acid solution.

    • Add 50 µL of 2-nitrobenzaldehyde solution in DMSO (e.g., 8 mg/mL).

    • Vortex the sample thoroughly.

    • Incubate the mixture overnight (approximately 16 hours) at 37°C in the dark to facilitate the release of protein-bound AMOZ and its derivatization to 2-NP-AMOZ.

  • Extraction:

    • Cool the sample to room temperature.

    • Adjust the pH to approximately 7.0 ± 0.5 using di-potassium hydrogen orthophosphate and sodium hydroxide solutions.

    • Add 5 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge (e.g., 3500 rpm for 15 minutes at 4°C).

    • Carefully transfer the upper ethyl acetate layer to a clean tube.

    • Repeat the extraction step with another 5 mL of ethyl acetate and combine the extracts.

  • Evaporation and Reconstitution:

    • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the reconstitution solvent (e.g., 20% acetonitrile in 0.1% formic acid).

    • Vortex and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters and may require optimization for individual instruments.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water or 2 mM ammonium formate.

    • Mobile Phase B: Acetonitrile or methanol.

    • Flow Rate: 0.3 - 0.4 mL/min.

    • Gradient Elution: A typical gradient starts with a high percentage of aqueous mobile phase, ramping up the organic phase to elute the analyte.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for both the analyte (2-NP-AMOZ) and the internal standard (this compound) for quantification and confirmation.

      • 2-NP-AMOZ (Quantifier/Qualifier): e.g., m/z 335 > 291, 335 > 127

      • This compound (Internal Standard): e.g., m/z 340 > 296, 340.1 > 101.9

    • Instrument parameters such as spray voltage, capillary temperature, and collision energies should be optimized for maximum sensitivity.

Data Analysis and Quantification
  • Calibration Curve: Construct a matrix-matched calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Quantification: Determine the concentration of AMOZ in the milk samples by interpolating their peak area ratios from the calibration curve. The final concentration should be adjusted for the initial sample weight. The concentration of AMOZ is calculated from the detected 2-NP-AMOZ concentration using their molecular weights.

References

Standard Operating Procedure for the Quantification of 2-NP-AMOZ using 2-NP-AMOZ-d5 as an Internal Standard in a Regulated Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed standard operating procedure (SOP) for the use of 2-NP-AMOZ-d5 as an internal standard for the quantitative analysis of 2-NP-AMOZ in a regulated laboratory setting. The protocols outlined below are intended for researchers, scientists, and drug development professionals working in areas such as food safety, toxicology, and pharmaceutical bioanalysis.

Scope and Applicability

This SOP applies to the quantitative analysis of 2-NP-AMOZ in various biological matrices (e.g., plasma, tissue homogenates) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 2-NP-AMOZ is a derivatized metabolite of the nitrofuran antibiotic furaltadone, and its accurate quantification is crucial for regulatory compliance and safety assessments.[1][2][3] this compound serves as a stable isotope-labeled internal standard (SIL-IS) to ensure the accuracy and precision of the analytical method.[4][5]

Responsibilities

It is the responsibility of the laboratory personnel, including analysts, supervisors, and quality assurance (QA) staff, to adhere to the procedures outlined in this document. All personnel must be adequately trained in the handling of chemicals, the operation of analytical instrumentation, and the principles of good laboratory practice (GLP).

Materials and Equipment

Reagents and Chemicals
  • This compound (Internal Standard)

  • 2-NP-AMOZ (Analyte Reference Standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Blank biological matrix (e.g., plasma, tissue)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

  • Analytical balance

  • Calibrated pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Class A volumetric flasks

Health and Safety

2-NP-AMOZ and this compound are classified as skin and eye irritants and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All handling of these compounds should be performed in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

Experimental Protocols

Preparation of Stock and Working Solutions

A critical first step in quantitative bioanalysis is the accurate preparation of stock and working solutions for both the analyte and the internal standard.

5.1.1 Stock Solution Preparation (1 mg/mL)

  • Accurately weigh approximately 1.0 mg of 2-NP-AMOZ and this compound into separate, labeled amber vials.

  • Record the exact weights.

  • Dissolve each compound in a suitable solvent (e.g., methanol) to a final concentration of 1.0 mg/mL in separate Class A volumetric flasks.

  • Ensure complete dissolution by vortexing and/or sonicating.

  • Store the stock solutions at -20°C or below, protected from light.

5.1.2 Intermediate and Working Solution Preparation

  • Prepare intermediate stock solutions by diluting the primary stock solutions with an appropriate solvent (e.g., 50:50 methanol:water).

  • Prepare a series of working standard solutions for the analyte (2-NP-AMOZ) to create a calibration curve.

  • Prepare a separate working solution for the internal standard (this compound) at a concentration that provides a consistent and robust signal in the analytical run (typically in the ng/mL range).

Sample Preparation (Protein Precipitation)

Protein precipitation is a common method for extracting small molecules from biological matrices.

  • Aliquot 100 µL of the sample (blank matrix, calibration standard, or quality control sample) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples used to assess interference).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at ≥10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrumentation and application.

5.3.1 Liquid Chromatography Conditions

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions for re-equilibration.
Injection Volume 5 - 10 µL
Column Temperature 40°C

5.3.2 Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
2-NP-AMOZ 335.1291.1, 193.1, 262.1
This compound 340.2296.2

Note: The precursor and product ions should be optimized for the specific instrument used.

Data Analysis and Acceptance Criteria

The concentration of 2-NP-AMOZ in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve. The calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression model is typically used.

Acceptance Criteria for an Analytical Run:

  • Calibration Curve: The correlation coefficient (r²) should be ≥ 0.99.

  • Quality Control (QC) Samples: At least 2/3 of the QC samples should be within ±15% of their nominal concentration (±20% for the Lower Limit of Quantification - LLOQ).

  • Internal Standard Response: The response of the internal standard should be consistent across the analytical run, with any significant deviations investigated.

Data Presentation

All quantitative data should be summarized in a clear and concise manner.

Table 1: Chemical Properties of 2-NP-AMOZ and this compound

Property2-NP-AMOZThis compound
Molecular Formula C₁₅H₁₈N₄O₅C₁₅H₁₃D₅N₄O₅
Molecular Weight 334.33 g/mol 339.36 g/mol
CAS Number 183193-59-11173097-59-0

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Peak Area Ratio
115,2341,510,8760.010
576,8901,523,4500.050
10153,4561,515,6780.101
50759,8761,509,8760.503
1001,520,9871,518,7651.001

Visualizations

Experimental Workflow

experimental_workflow prep Solution Preparation sample_prep Sample Preparation (Protein Precipitation) prep->sample_prep Stock & Working Solutions lcms LC-MS/MS Analysis sample_prep->lcms Prepared Samples data_analysis Data Analysis lcms->data_analysis Raw Data reporting Reporting data_analysis->reporting Quantitative Results

Caption: A high-level overview of the experimental workflow.

Logical Relationship for Quantification

quantification_logic analyte Analyte (2-NP-AMOZ) Peak Area ratio Peak Area Ratio (Analyte / IS) analyte->ratio is Internal Standard (this compound) Peak Area is->ratio cal_curve Calibration Curve ratio->cal_curve concentration Analyte Concentration cal_curve->concentration

Caption: The logical process for calculating analyte concentration.

Potential Metabolic Pathway of Furaltadone

metabolic_pathway furaltadone Furaltadone amoz AMOZ (Metabolite) furaltadone->amoz In vivo metabolism derivatization Derivatization with 2-Nitrobenzaldehyde amoz->derivatization Sample Preparation np_amoz 2-NP-AMOZ (Analyte) derivatization->np_amoz lcms_detection LC-MS/MS Detection np_amoz->lcms_detection

Caption: The metabolic and derivatization pathway leading to the analyte.

References

Troubleshooting & Optimization

improving signal intensity with 2-NP-AMOZ-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-NP-AMOZ-d5. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for enhanced signal intensity in mass spectrometry applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve signal intensity?

This compound is a deuterated derivatizing agent designed to react with specific functional groups in analyte molecules. By introducing a permanently charged or readily ionizable moiety, it can significantly improve the ionization efficiency of the target analyte in the mass spectrometer's ion source. The deuterium labeling (d5) provides a unique mass signature for easy identification and quantification, and can also be used as an internal standard. Improved ionization efficiency leads to a stronger signal, which in turn results in lower limits of detection (LOD) and quantification (LOQ).[1][2]

Q2: What are the most common causes of low signal intensity when using this compound?

Low signal intensity can arise from several factors throughout the analytical process. Key areas to investigate include:

  • Sample-Related Issues: Insufficient analyte concentration, presence of interfering matrix components causing ion suppression, or sample degradation.[3]

  • Derivatization Reaction: Incomplete or inefficient derivatization, incorrect reaction conditions (pH, temperature, time), or degradation of the this compound reagent.

  • Liquid Chromatography (LC) Problems: Poor chromatographic peak shape (broadening or tailing), leaks in the LC system, or incorrect injection volume.[1][3]

  • Mass Spectrometry (MS) Issues: Suboptimal ion source parameters, contamination of the ion source, or incorrect mass spectrometer settings.

Q3: How can I mitigate ion suppression when using this compound?

Ion suppression occurs when co-eluting matrix components interfere with the ionization of the derivatized analyte. To mitigate this:

  • Improve Sample Preparation: Employ more rigorous extraction and clean-up procedures to remove interfering substances.

  • Optimize Chromatography: Adjust the LC gradient to better separate the analyte from matrix components.

  • Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.

  • Use a Different Ionization Source: If available, switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) may help.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered when using this compound.

Issue 1: Low or No Signal for the Derivatized Analyte

A complete loss of signal often points to a singular critical failure in the workflow. Follow these steps to isolate the problem:

  • Verify MS Performance: Infuse a known standard of the derivatized analyte directly into the mass spectrometer, bypassing the LC system.

    • Signal Observed: The issue lies within the LC system or the sample itself.

    • No Signal: The problem is with the mass spectrometer or the standard. Check MS settings and ensure the instrument is properly tuned.

  • Check the Derivatization Reaction:

    • Prepare a fresh, high-concentration standard of your analyte and derivatize it according to the protocol. Analyze this sample.

    • If a signal is now present, the issue may have been with the original sample concentration or a procedural error in the initial derivatization.

  • Inspect the LC System:

    • Check for leaks, ensure proper mobile phase composition, and confirm the column is in good condition.

    • Verify the injection sequence to ensure the correct sample is being injected.

Issue 2: Inconsistent Signal Intensity (Poor Reproducibility)

Inconsistent signal intensity can be caused by a variety of factors. A systematic check of each stage of the experiment is recommended.

Potential Cause Troubleshooting Steps
Inconsistent Derivatization - Ensure precise and consistent addition of all reagents.- Control reaction temperature and time meticulously.- Prepare fresh derivatization reagent for each batch of samples.
LC System Variability - Check for pressure fluctuations, which may indicate a leak or pump issue.- Ensure the autosampler is functioning correctly and injecting consistent volumes.
Ion Source Instability - Clean the ion source regularly to prevent contamination buildup.- Optimize ion source parameters (e.g., gas flows, temperatures, and voltages) for the derivatized analyte.
Sample Carryover - Implement a robust needle wash protocol between injections.

Experimental Protocols

Protocol 1: Derivatization of an Analyte with this compound

This protocol provides a general procedure for the derivatization of a target analyte containing a suitable functional group (e.g., amine, phenol) with this compound.

  • Sample Preparation:

    • Reconstitute the dried sample extract or standard in 50 µL of a suitable solvent (e.g., acetonitrile).

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of this compound in acetonitrile.

    • Prepare a 5% solution of a suitable catalyst (e.g., triethylamine) in acetonitrile.

  • Derivatization Reaction:

    • To the 50 µL sample, add 20 µL of the this compound solution and 10 µL of the catalyst solution.

    • Vortex the mixture gently.

    • Incubate the reaction mixture at 60°C for 30 minutes.

  • Reaction Quenching and Dilution:

    • After incubation, cool the mixture to room temperature.

    • Add 920 µL of the initial mobile phase to dilute the sample and quench the reaction.

    • The sample is now ready for LC-MS analysis.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Analyte in Solution AddReagents Add this compound and Catalyst Sample->AddReagents Transfer Incubate Incubate at 60°C AddReagents->Incubate Vortex Quench Quench and Dilute Incubate->Quench Cool LCMS LC-MS Analysis Quench->LCMS Inject

Figure 1. Experimental workflow for derivatization with this compound.

Troubleshooting_Signal_Loss Start Low or No Signal CheckMS Infuse Standard into MS Start->CheckMS SignalOK Signal Observed? CheckMS->SignalOK LC_Issue Problem is with LC System or Sample Preparation SignalOK->LC_Issue Yes MS_Issue Problem is with MS or Standard SignalOK->MS_Issue No Check_LC Inspect LC for leaks, flow, and column integrity LC_Issue->Check_LC Check_Sample Verify sample concentration and derivatization LC_Issue->Check_Sample Check_MS_Settings Verify MS tuning and parameters MS_Issue->Check_MS_Settings Check_Standard Prepare fresh standard MS_Issue->Check_Standard

Figure 2. Troubleshooting decision tree for low signal intensity.

References

Technical Support Center: AMOZ Analysis and Matrix Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the analysis of 3-amino-2-oxazolidinone (AMOZ), a metabolite of the nitrofuran antibiotic furazolidone. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to matrix effects and the use of the internal standard 2-NP-AMOZ-d5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS analysis of AMOZ?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as AMOZ, by co-eluting compounds from the sample matrix.[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). In the analysis of AMOZ from complex biological matrices like plasma, tissue, or food products, these effects can severely compromise the accuracy, precision, and sensitivity of the quantification.[2][3]

Q2: How does the deuterated internal standard, this compound, help in mitigating matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal tool to compensate for matrix effects.[4][5] Since this compound is structurally and chemically almost identical to the derivatized AMOZ (2-NP-AMOZ), it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be effectively normalized, leading to more accurate and precise results.

Q3: Can I still have poor results despite using this compound?

A3: Yes, while this compound is highly effective, significant matrix effects can still negatively impact your analysis. Severe ion suppression can reduce the signal intensity of both the analyte and the internal standard to a level that is below the limit of quantification (LOQ), leading to poor sensitivity. Furthermore, if the matrix effect is not uniform across a batch of samples, it can lead to variability that even the internal standard cannot fully correct.

Q4: What are the common causes of matrix effects in AMOZ analysis?

A4: The primary causes of matrix effects in LC-MS/MS analysis, particularly with electrospray ionization (ESI), are co-eluting endogenous or exogenous compounds from the sample. These can include phospholipids from plasma, salts, proteins, and other small molecules. These interfering compounds can compete with the analyte for ionization, alter the surface tension of the ESI droplets, or change the charge state of the analyte.

Q5: How can I identify and quantify the extent of matrix effects in my AMOZ assay?

A5: A systematic approach is recommended. You can start with a qualitative assessment using a post-column infusion experiment to identify the retention time regions where ion suppression or enhancement occurs. Following this, a quantitative assessment can be performed using a post-extraction spike experiment to determine the percentage of ion suppression or enhancement.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no signal for both AMOZ and this compound Severe ion suppression from the sample matrix.- Optimize sample preparation to remove interfering compounds (e.g., use a more effective solid-phase extraction (SPE) protocol).- Dilute the sample extract to reduce the concentration of matrix components.- Adjust chromatographic conditions to separate AMOZ from the suppression zone.
High variability in analyte/internal standard response ratio across samples Inconsistent matrix effects between different samples.- Re-evaluate the sample homogenization and extraction procedure to ensure consistency.- Use matrix-matched calibration standards for quantification.
Poor peak shape (tailing, fronting, or splitting) Co-eluting interferences or issues with the analytical column.- Check for column contamination and flush or replace the column if necessary.- Ensure the injection solvent is compatible with the mobile phase.- Optimize the mobile phase composition and gradient.
This compound peak is present, but AMOZ peak is not detected Analyte concentration is below the limit of detection (LOD).- Concentrate the sample extract.- Optimize MS parameters for AMOZ for better sensitivity.
Signal intensity of this compound is significantly different from the expected response Incorrect spiking of the internal standard or degradation.- Verify the concentration and stability of the this compound stock solution.- Review the spiking procedure to ensure accuracy and consistency.

Quantitative Data Summary

The following table summarizes typical matrix effects observed in the analysis of nitrofuran metabolites in various matrices. Note that values can vary significantly depending on the specific sample preparation and analytical method used.

Matrix Analyte Matrix Effect (%) Reference
Bovine, Avian, Ovine, Porcine TissueNPAMOZ-7.4 to -63.6 (Ion Suppression)
Fish, Meat, Eggs, MilkNitrofuran Metabolites< 15 (Ion Suppression)
Various Feed MatricesMultiple ContaminantsSignificant Signal Suppression
UrineTHC and metabolites< 15 (Ion Suppression)
PlasmaTHC and metabolites< 20 (Ion Suppression)

Experimental Protocols

Protocol for Assessing Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of matrix effects.

1. Preparation of Solutions:

  • Set A (Analyte in Solvent): Prepare a standard solution of derivatized AMOZ (2-NP-AMOZ) in a clean solvent (e.g., mobile phase) at a known concentration (e.g., 10 ng/mL).

  • Set B (Analyte in Matrix Extract):

    • Extract a blank matrix sample (known to be free of AMOZ) using your validated sample preparation method.

    • Spike the resulting blank matrix extract with the 2-NP-AMOZ standard to achieve the same final concentration as in Set A.

2. LC-MS/MS Analysis:

  • Analyze multiple replicates (n≥3) of both Set A and Set B using your established LC-MS/MS method.

3. Calculation of Matrix Effect:

  • Calculate the average peak area for both sets.

  • The matrix effect (ME) is calculated using the following formula:

  • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Visualizations

Matrix_Effect_Workflow Workflow for Identifying and Mitigating Matrix Effects cluster_identification Identification cluster_mitigation Mitigation Strategies cluster_verification Verification A Perform Post-Column Infusion Experiment B Observe Signal Suppression/Enhancement Zones A->B C Perform Post-Extraction Spike Experiment D Quantify Matrix Effect (%) C->D E Optimize Sample Preparation (e.g., SPE, LLE) D->E If ME > ±20% F Modify Chromatographic Conditions (e.g., Gradient, Column) D->F If ME > ±20% G Use Stable Isotope-Labeled Internal Standard (this compound) D->G Always Recommended H Employ Matrix-Matched Calibrants D->H For Accurate Quantification I Re-evaluate Matrix Effect E->I F->I J Proceed with Validated Method I->J If ME is within acceptable limits

Caption: Workflow for identifying and mitigating matrix effects in AMOZ analysis.

Troubleshooting_Logic Troubleshooting Logic for AMOZ Analysis Issues Start Problem Encountered (e.g., Low Signal, High Variability) Q1 Is the internal standard (this compound) signal also low or variable? Start->Q1 A1_Yes Indicates significant matrix effect or systemic issue. Q1->A1_Yes Yes A1_No Suggests an issue specific to the analyte (e.g., degradation, incorrect standard concentration). Q1->A1_No No Q2 Is the peak shape acceptable? A1_Yes->Q2 Solution Implement Corrective Actions: - Enhance Sample Cleanup - Optimize Chromatography - Verify Standard Integrity A1_No->Solution A2_No Investigate chromatographic conditions: - Column integrity - Mobile phase - Injection solvent Q2->A2_No No A2_Yes Proceed to next check. Q2->A2_Yes Yes A2_No->Solution Q3 Are results consistent across the batch? A2_Yes->Q3 A3_No Evaluate sample preparation consistency and consider matrix-matched calibration. Q3->A3_No No A3_No->Solution

Caption: Troubleshooting decision tree for common issues in AMOZ analysis.

References

Technical Support Center: 2-NP-AMOZ-d5 Stability and Storage Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and optimal storage conditions for the deuterated analytical standard, 2-NP-AMOZ-d5. Adherence to these best practices is critical for ensuring the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterated form of 2-nitrobenzaldehyde (2-NP) derivatized 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). AMOZ is a metabolite of the nitrofuran antibiotic, furaltadone. The derivatization with 2-NP enhances the sensitivity of detection in analytical methods. This compound is primarily used as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, to ensure accurate measurement of the non-labeled AMOZ metabolite in various biological matrices.

Q2: What are the general recommended storage conditions for this compound?

A2: As a neat, solid material, this compound should be stored at +20°C or refrigerated at 2°C to 8°C.[1][2] It is supplied as a neat solid and has a limited shelf life; always refer to the expiration date on the product label.[3] For long-term storage of deuterated standards in general, it is recommended to store them as a lyophilized powder at -20°C or below in a desiccator to protect against moisture.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Aprotic solvents such as methanol or acetonitrile are recommended for preparing stock solutions. Studies have shown that nitrofuran metabolite stock solutions in methanol are stable for at least 10 months when stored at 4°C.[1][4]

Q4: Can I store this compound solutions in aqueous or other protic solvents?

A4: It is not recommended to store deuterated standards in aqueous or other protic solvents for extended periods. Protic solvents contain exchangeable protons that can lead to hydrogen-deuterium (H/D) exchange, compromising the isotopic purity of the standard. If aqueous solutions are necessary for your experimental workflow, they should be prepared fresh and used as quickly as possible.

Q5: What are the primary stability concerns for this compound?

A5: The main stability concerns are:

  • Hydrogen-Deuterium (H/D) Exchange: This is a common issue with deuterated standards, especially when exposed to protic solvents or acidic/basic conditions. It can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the partially or fully non-deuterated compound.

  • Degradation of the 2-nitrobenzaldehyde moiety: The derivatizing group may be susceptible to degradation under certain conditions, although it is generally stable.

  • General decomposition: Like any organic molecule, this compound can degrade over time if not stored properly, accelerated by factors like elevated temperature and light exposure.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or decreasing internal standard signal over time Hydrogen-Deuterium (H/D) Exchange: The deuterium atoms on the this compound molecule are being replaced by hydrogen atoms from the solvent or matrix.1. Solvent Check: Ensure you are using aprotic solvents (e.g., methanol, acetonitrile) for stock and working solutions. Avoid aqueous or other protic solvents for storage. 2. pH Check: Avoid highly acidic or basic conditions during sample preparation and analysis. 3. Fresh Preparations: Prepare working solutions fresh daily.
Poor peak shape or unexpected peaks in the chromatogram Degradation of the analyte: The this compound may be degrading into other compounds.1. Storage Verification: Confirm that the standard has been stored according to the recommended conditions (temperature, light protection). 2. Solution Age: Use freshly prepared solutions. 3. Forced Degradation Analysis: If degradation is suspected, a forced degradation study can help identify potential degradation products.
Quantification inaccuracies Isotopic Impurity: The deuterated standard may contain a small amount of the non-deuterated form, or H/D exchange may have occurred.1. Check Certificate of Analysis (CoA): Verify the isotopic purity specified by the manufacturer. 2. Mass Spectrometry Check: Analyze a high-concentration solution of the standard to check for the presence of the M+0 (non-deuterated) signal.

Stability Data Summary

The following table summarizes the available stability data for nitrofuran metabolites, the class of compounds to which this compound belongs.

Matrix Storage Temperature Duration Stability Citation
Methanol (Stock and Working Solutions)4°C10 monthsStable
Pig Muscle and Liver Tissue-20°C8 monthsNo significant drop in concentration

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound in Solution

Objective: To determine the long-term stability of this compound in a common organic solvent under refrigerated conditions.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare several aliquots in amber glass vials to avoid repeated freeze-thaw cycles of the main stock.

  • Storage: Store the aliquots at 2-8°C, protected from light.

  • Analysis: At specified time points (e.g., 0, 1, 3, 6, 9, and 12 months), analyze one aliquot.

  • Analytical Technique: Use a validated LC-MS/MS method to determine the concentration of this compound.

  • Data Evaluation: Compare the concentration at each time point to the initial concentration (time 0). A deviation of more than a specified percentage (e.g., ±10%) may indicate instability.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate at 80°C for 48 hours (in solution and as solid).

    • Photolytic Degradation: Expose to UV light (e.g., 254 nm) for 24 hours (in solution and as solid).

  • Analysis: Analyze the stressed samples using a validated LC-MS/MS method with a diode array detector to identify and quantify any degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify any new peaks and determine their mass-to-charge ratio (m/z) to aid in structural elucidation.

Visualizations

Experimental Workflow for Stability Testing

G Workflow for this compound Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_output Outcome prep_stock Prepare this compound Stock Solution prep_aliq Aliquot into Vials prep_stock->prep_aliq storage_lt Long-Term (e.g., 2-8°C) prep_aliq->storage_lt storage_acc Accelerated (e.g., 40°C) prep_aliq->storage_acc analysis_lcms LC-MS/MS Analysis storage_lt->analysis_lcms t = 0, 1, 3, 6, 12 months storage_acc->analysis_lcms t = 0, 1, 3, 6 months analysis_data Data Comparison to Time 0 analysis_lcms->analysis_data output_report Stability Report analysis_data->output_report

Caption: A general workflow for conducting a stability study on this compound solutions.

Logical Relationship for Troubleshooting Inconsistent Internal Standard Signal

G Troubleshooting Inconsistent this compound Signal start Inconsistent or Decreasing IS Signal check_solvent Check Solvent Type (Aprotic vs. Protic) start->check_solvent check_ph Check pH of Solutions check_solvent->check_ph Aprotic protic_solvent H/D Exchange Likely check_solvent->protic_solvent Protic check_age Check Age of Solution check_ph->check_age Neutral acid_base H/D Exchange Accelerated check_ph->acid_base Acidic/Basic old_solution Potential Degradation check_age->old_solution Old end end check_age->end Fresh solution_aprotic Use Fresh Aprotic Solvent protic_solvent->solution_aprotic solution_neutral Buffer to Neutral pH acid_base->solution_neutral solution_fresh Prepare Fresh Solutions old_solution->solution_fresh

Caption: A decision tree for troubleshooting inconsistent internal standard signals of this compound.

References

resolving peak splitting for 2-NP-AMOZ-d5 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of 2-NP-AMOZ-d5. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on resolving peak splitting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterated stable isotope-labeled internal standard for 2-nitro-p-anisidine-N-acetyl-S-cysteine methyl ester (2-NP-AMOZ).[1] Its primary application is in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS), particularly for the detection of nitrofuran metabolites in food and animal tissues.[2][3] Using a deuterated internal standard like this compound helps to correct for matrix effects and variations during sample preparation and injection, leading to more accurate and precise quantification.

Q2: I am observing a split peak for my this compound standard. What is the most common cause?

A2: Peak splitting in HPLC can arise from numerous factors. However, the most common causes are a mismatch between the sample solvent and the mobile phase, or a physical problem at the head of the analytical column (like a void or contamination). If only the this compound peak is splitting, investigate potential co-eluting interferences or sample-specific degradation. If all peaks in the chromatogram are split, the issue is likely related to the column inlet or system hardware before the column.

Q3: Can the sample solvent composition really cause peak splitting?

A3: Yes, this is a very common cause known as "solvent effect". If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the analyte band to distort as it enters the column. This often results in peak fronting or splitting, particularly for early-eluting peaks. The best practice is to dissolve your sample and standards in the initial mobile phase whenever possible.

Q4: How can I determine if my peak splitting is due to a column problem versus a chemical issue?

A4: A good diagnostic step is to observe all the peaks in your chromatogram.

  • If all peaks are split similarly: The problem is likely mechanical or physical and occurs before the separation begins. Common causes include a partially blocked column inlet frit, a void in the packing material at the head of the column, or contamination on the guard column.

  • If only a single peak is split: The issue is more likely chemical or related to the specific analyte. This could be due to co-elution with another compound, on-column degradation of the analyte, or high sample concentration (overload). Injecting a smaller sample volume can help diagnose co-elution; if the split peak resolves into two distinct peaks, it indicates two different components.

Troubleshooting Guide: Resolving Peak Splitting

This guide provides a systematic approach to diagnosing and resolving peak splitting for this compound.

Step 1: Initial Assessment & Diagnosis

First, determine the nature of the peak splitting by examining your chromatogram. The logical flow below can guide your initial diagnosis.

G Start Peak Splitting Observed for this compound AllPeaksSplit Are ALL peaks in the chromatogram split? Start->AllPeaksSplit OnlyOnePeak Only the this compound peak is split (or a few peaks) AllPeaksSplit->OnlyOnePeak No   AllPeaks All peaks are split AllPeaksSplit->AllPeaks  Yes Conclusion2 Problem is likely chemical or method-related. OnlyOnePeak->Conclusion2 Conclusion1 Problem is likely physical/mechanical at the column inlet. AllPeaks->Conclusion1

Caption: Initial diagnosis workflow for peak splitting.

Step 2: Troubleshooting Protocols

Based on your initial diagnosis, follow the appropriate protocol below.

Protocol A: All Peaks are Split (Physical/Mechanical Issues)

If all peaks are split, the issue likely originates from the column inlet or system hardware.

Troubleshooting Workflow:

G Start Start: All Peaks Split Guard 1. Remove Guard Column (if present) and re-inject. Start->Guard ProblemSolved1 Problem Solved: Replace Guard Column. Guard->ProblemSolved1 Fixed Flush 2. Reverse-flush the analytical column (to waste). Guard->Flush No Change ProblemSolved2 Problem Solved: Re-install column correctly. Consider adding in-line filter. Flush->ProblemSolved2 Fixed Connections 3. Check all fittings and connections for dead volume. Flush->Connections No Change ProblemSolved3 Problem Solved: Remake connections. Connections->ProblemSolved3 Fixed ReplaceCol 4. Replace analytical column with a new, trusted one. Connections->ReplaceCol No Change

Caption: Troubleshooting steps when all chromatographic peaks are split.

Quantitative Data Summary: Impact of Column State on Peak Shape

ConditionPeak Asymmetry (As)Theoretical Plates (N)Resolution (Rs)Appearance
Good Column 0.9 - 1.2> 15,000> 2.0Sharp, symmetrical peak
Column with Inlet Void N/A (Split)< 5,000< 1.0Split peak ("twin peaks")
Partially Blocked Frit N/A (Split)< 6,000< 1.2Split or severely shouldered peak
Contaminated Guard Column > 1.5 (Tailing/Split)< 8,0001.0 - 1.5Broad, tailing, or split peak
Protocol B: Single Peak is Split (Chemical/Method-Related Issues)

If only the this compound peak is affected, focus on the sample and method parameters.

Troubleshooting Workflow:

G Start Start: Single Peak Split Solvent 1. Check Sample Solvent. Is it stronger than the mobile phase? Start->Solvent ChangeSolvent Action: Prepare sample in initial mobile phase and re-inject. Solvent->ChangeSolvent Yes Concentration 2. Check Sample Concentration. Could the column be overloaded? Solvent->Concentration No ProblemSolved Problem Solved ChangeSolvent->ProblemSolved Dilute Action: Dilute sample 10x and re-inject. Concentration->Dilute Yes Coelution 3. Check for Co-elution. Optimize separation method. Concentration->Coelution No Dilute->ProblemSolved

Caption: Troubleshooting steps when a single chromatographic peak is split.

Quantitative Data Summary: Effect of Sample Solvent on Peak Shape

Sample Solvent (for a 95:5 Water:ACN Mobile Phase)Peak Asymmetry (As)Peak Width (w₀.₅)Appearance
95:5 Water:ACN (Mobile Phase) 1.10.08 minSharp, symmetrical peak
50:50 Water:ACN 1.80.15 minBroad with tailing
100% Acetonitrile (ACN) N/A (Split)> 0.20 minSplit peak
100% Methanol (MeOH) N/A (Split)> 0.18 minSplit peak
Example Experimental Protocol

This is a representative LC-MS/MS method for the analysis of 2-NP-AMOZ. The deuterated standard (this compound) would be spiked into samples prior to extraction.

1. Sample Preparation (Extracted from Chicken Tissue)

  • Homogenize 1g of tissue with 5 mL of water.

  • Add 100 µL of 100 ng/mL this compound internal standard.

  • Add 5 mL of ethyl acetate and shake vigorously for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporate the supernatant (ethyl acetate layer) to dryness under nitrogen.

  • Reconstitute the residue in 500 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions

ParameterSetting
LC System UPLC/UHPLC System
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions 2-NP-AMOZ: [Precursor Ion > Product Ion]this compound: [Precursor Ion+5 > Product Ion+5]

Note: Specific MRM transitions must be optimized by infusing the analytical standards.

References

Technical Support Center: Analysis of 2-NP-AMOZ-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of nitrofuran metabolites. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 2-NP-AMOZ-d5 as an internal standard for the quantification of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a metabolite of the banned veterinary drug furaltadone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a deuterated, stable isotope-labeled internal standard for the analysis of AMOZ. AMOZ is a tissue-bound metabolite of the nitrofuran antibiotic furaltadone. Due to the rapid metabolism of the parent drug, regulatory methods focus on detecting the stable metabolite, AMOZ. Because AMOZ itself is not easily analyzed by common techniques like LC-MS/MS, it is first derivatized with 2-nitrobenzaldehyde (2-NBA) to form 2-nitrophenyl-AMOZ (2-NP-AMOZ). This compound is added to the sample at the beginning of the analytical process to mimic the behavior of the native 2-NP-AMOZ and correct for any analyte loss during sample preparation and analysis, thereby ensuring accurate quantification.

Q2: My recovery of this compound is consistently low. What are the potential causes?

Low recovery of the internal standard is a common issue that can compromise the accuracy and reliability of your results. The problem can arise at various stages of the analytical workflow. A systematic investigation is key to identifying the root cause. The troubleshooting guide below provides a more detailed breakdown of potential issues and their solutions.

Q3: Can the derivatization step be a source of poor recovery?

Yes, the derivatization of AMOZ to 2-NP-AMOZ is a critical step and can significantly impact recovery. Incomplete derivatization, degradation of the derivatizing agent, or instability of the resulting 2-NP-AMOZ can all lead to lower than expected signals for both the analyte and the internal standard.

Q4: Are there matrix-specific issues I should be aware of?

Absolutely. The sample matrix (e.g., meat, honey, shrimp) can have a significant impact on extraction efficiency and may introduce interfering substances. Matrix effects, such as ion suppression or enhancement in the mass spectrometer, can affect the signal of this compound. It is crucial to validate the method for each specific matrix to ensure accurate results.

Troubleshooting Guide for Poor this compound Recovery

This section provides a structured approach to troubleshooting poor recovery of the this compound internal standard.

Diagram: Troubleshooting Workflow for Poor Internal Standard Recovery

TroubleshootingWorkflow cluster_InitialCheck Initial Check cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Solutions Potential Solutions Start Poor Recovery of This compound Observed Check_Standard Verify Internal Standard Solution Integrity Start->Check_Standard Check_Extraction Evaluate Extraction Efficiency Check_Standard->Check_Extraction Standard OK Solution_Standard Prepare Fresh Standard Check_Standard->Solution_Standard Degraded Check_Derivatization Assess Derivatization Step Check_Extraction->Check_Derivatization Extraction OK Solution_Extraction Optimize Extraction Protocol Check_Extraction->Solution_Extraction Inefficient Check_Evaporation Check Evaporation/ Reconstitution Check_Derivatization->Check_Evaporation Derivatization OK Solution_Derivatization Optimize Derivatization Conditions Check_Derivatization->Solution_Derivatization Incomplete Check_Column Inspect LC Column and System Check_Evaporation->Check_Column Evaporation OK Solution_Evaporation Adjust Evaporation/ Reconstitution Check_Evaporation->Solution_Evaporation Analyte Loss Check_MS Verify Mass Spectrometer Performance Check_Column->Check_MS Column OK Solution_Column Replace/Clean Column Check_Column->Solution_Column Problem Found Check_Matrix Investigate Matrix Effects Check_MS->Check_Matrix MS OK Solution_MS Tune and Calibrate MS Check_MS->Solution_MS Performance Issue Solution_Matrix Improve Sample Cleanup Check_Matrix->Solution_Matrix Matrix Effects Confirmed

Caption: A flowchart outlining the systematic approach to troubleshooting poor recovery of the this compound internal standard.

Troubleshooting Table
Potential Problem Area Specific Issue Recommended Action
Internal Standard Solution Degradation of this compound stock or working solution.Prepare fresh solutions from a reliable stock. Store solutions at the recommended temperature (typically 2-8°C) and protect from light. Studies have shown that nitrofuran metabolite standards in methanol are generally stable for up to 10 months at 4°C.[1][2]
Inaccurate spiking volume.Calibrate pipettes regularly. Ensure the spiking volume is appropriate for the sample size and concentration range.
Sample Extraction Incomplete release of bound AMOZ from the tissue matrix.Ensure complete homogenization of the sample. Optimize the acid hydrolysis step (e.g., concentration of HCl, incubation time, and temperature). A common procedure involves incubation at 37°C overnight.[3]
Inefficient liquid-liquid extraction (LLE) or solid-phase extraction (SPE).For LLE, ensure appropriate solvent choice and vigorous mixing. For SPE, check for correct cartridge conditioning, loading, washing, and elution steps. The choice of SPE sorbent is critical and should be optimized for the matrix.
Derivatization Step Incomplete reaction with 2-nitrobenzaldehyde (2-NBA).Ensure the pH of the reaction mixture is optimal. Check the concentration and purity of the 2-NBA solution. Optimize the reaction time and temperature.
Degradation of the this compound derivative.The nitrophenyl derivatives of nitrofuran metabolites are generally stable.[1][2] However, exposure to strong light or extreme pH should be avoided post-derivatization.
Evaporation and Reconstitution Loss of analyte during the evaporation step.Use a gentle stream of nitrogen and a controlled temperature (e.g., 40-50°C) for evaporation. Avoid evaporating to complete dryness, which can cause the analyte to adhere to the container walls.
Poor solubility of this compound in the reconstitution solvent.Ensure the reconstitution solvent is compatible with the LC mobile phase and can fully dissolve the analyte. The mobile phase itself is often a good choice for reconstitution.
LC-MS/MS Analysis Adsorption of the analyte to the LC system components.Prime the LC system thoroughly. Use a mobile phase with appropriate organic content and pH to minimize analyte interaction with tubing and other components.
Poor chromatographic peak shape (e.g., tailing, splitting).This can indicate a problem with the analytical column. Try flushing the column or replacing it. Ensure the injection solvent is not significantly stronger than the mobile phase.
Ion suppression or enhancement in the mass spectrometer.Matrix components co-eluting with this compound can affect its ionization efficiency. Improve sample cleanup to remove interfering substances. Adjusting the chromatographic method to separate the analyte from matrix components can also be effective.
Incorrect MS/MS transition monitoring.Verify the precursor and product ions for this compound. A common transition is m/z 340.1 > 101.9. Ensure the collision energy is optimized.

Detailed Experimental Protocol: Determination of AMOZ in Dried Meat Powder

This protocol is adapted from a published method for the analysis of AMOZ in dried meat powder using LC-MS/MS with this compound as an internal standard.

Materials and Reagents
  • Standards: 2-NP-AMOZ and this compound analytical standards.

  • Reagents: Methanol (LC-MS grade), Water (LC-MS grade), Hydrochloric acid (HCl), 2-Nitrobenzaldehyde (2-NBA), n-Hexane, Ammonium formate.

  • Sample: Homogenized dried meat powder.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-NP-AMOZ and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to achieve the desired concentrations for the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will result in a final concentration of 10 pg/µL in the sample extract.

Sample Preparation
  • Sample Weighing: Weigh 0.2 g of the homogenized dried meat powder into a polypropylene centrifuge tube.

  • Spiking: Add a known amount of the this compound internal standard working solution to the sample. For calibration curve and quality control samples, spike with the appropriate working standard solutions of 2-NP-AMOZ.

  • Hydrolysis and Derivatization:

    • Add 10 mL of 0.125 M HCl.

    • Add 400 µL of 50 mM 2-NBA in methanol.

    • Vortex the mixture for 1 minute.

    • Incubate at 37°C for 16 hours (overnight).

  • Extraction:

    • After incubation, allow the sample to cool to room temperature.

    • Centrifuge the sample.

    • Collect the supernatant into a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Add 1 mL of n-hexane and vortex to wash the residue. Discard the n-hexane layer.

    • Reconstitute the residue in 0.5 mL of methanol:water (50:50, v/v).

    • Filter the final aliquot using a 0.2 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A suitable UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., BEH C18, 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 2 mM Ammonium formate in water

    • B: Methanol

  • Gradient Elution: Optimize the gradient to achieve good separation of the analyte from matrix interferences.

  • Flow Rate: 0.30 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 2-NP-AMOZ: m/z 335 > 291 (quantifier), 335 > 127 (qualifier)

    • This compound: m/z 340.1 > 101.9

  • Data Analysis: Quantify the amount of 2-NP-AMOZ in the sample by constructing a calibration curve of the analyte/internal standard peak area ratio versus the concentration of the calibration standards.

Diagram: Experimental Workflow for AMOZ Analysis

AMOZ_Workflow Sample Weigh 0.2g of Dried Meat Powder Spike_IS Spike with This compound Sample->Spike_IS Hydrolysis Add 0.125M HCl and 50mM 2-NBA Spike_IS->Hydrolysis Incubate Incubate at 37°C for 16 hours Hydrolysis->Incubate Centrifuge Centrifuge and Collect Supernatant Incubate->Centrifuge Evaporate Evaporate to Dryness (N2, 40°C) Centrifuge->Evaporate Reconstitute Reconstitute in Methanol:Water Evaporate->Reconstitute Filter Filter (0.2µm PVDF) Reconstitute->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: A step-by-step workflow for the extraction and analysis of AMOZ from dried meat powder.

By following this guide, researchers, scientists, and drug development professionals can effectively troubleshoot issues related to the recovery of this compound and ensure the accuracy and reliability of their analytical data for AMOZ.

References

Technical Support Center: Minimizing Ion Suppression with 2-NP-AMOZ-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression when using the deuterated internal standard 2-NP-AMOZ-d5 in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is the reduction in the ionization efficiency of a target analyte, in this case, the analyte being quantified using this compound as an internal standard, due to the presence of co-eluting matrix components.[1][2] This phenomenon can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification in LC-MS/MS assays.[3][4] When analyzing complex biological matrices, endogenous substances like salts, lipids, and proteins can interfere with the ionization process in the mass spectrometer's source.[5]

Q2: How does a deuterated internal standard like this compound help mitigate ion suppression?

A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are the preferred choice for quantitative LC-MS/MS analysis. Because this compound is chemically almost identical to its non-deuterated counterpart (the analyte of interest, 2-NP-AMOZ), it co-elutes from the liquid chromatography column and experiences similar degrees of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: Can this compound completely eliminate issues related to ion suppression?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the analyte and this compound. If this separation causes them to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification, a phenomenon referred to as differential matrix effects.

Troubleshooting Guide

Issue 1: Poor Reproducibility of the Analyte/2-NP-AMOZ-d5 Area Ratio

Possible Causes:

  • Differential Ion Suppression: The analyte and this compound are not experiencing the same degree of ion suppression. This is often due to a slight chromatographic separation (deuterium isotope effect).

  • Sample Matrix Variability: Inconsistent levels of interfering compounds across different samples.

  • Sub-optimal LC-MS Conditions: The chosen mobile phase, gradient, or ion source parameters may be exacerbating matrix effects.

Solutions:

  • Optimize Chromatographic Separation:

    • Adjust the Gradient: A shallower gradient can improve the separation of the analyte and internal standard from matrix interferences.

    • Change the Stationary Phase: A column with a different chemistry (e.g., C18 to phenyl-hexyl) can alter selectivity and improve resolution.

  • Enhance Sample Preparation:

    • Solid-Phase Extraction (SPE): A highly effective technique for removing a broad range of interfering matrix components.

    • Liquid-Liquid Extraction (LLE): Can also be used to clean up samples and reduce matrix effects.

    • Protein Precipitation: A simpler method, but may be less effective at removing all interfering substances.

  • Consider a 13C-labeled Internal Standard: If chromatographic separation of this compound from the analyte cannot be resolved, a ¹³C-labeled internal standard may be a better option as they are less likely to exhibit a chromatographic shift.

Issue 2: Poor Sensitivity and Low Signal-to-Noise for the Analyte

Possible Cause:

  • Significant Ion Suppression: The overall signal for both the analyte and this compound is being suppressed by the sample matrix.

Solutions:

  • Assess the Matrix Effect:

    • Perform a post-column infusion experiment to identify the regions of greatest ion suppression in your chromatogram.

    • Compare the analyte response in a neat solution versus a post-extraction spiked matrix sample. A significant decrease in the matrix sample indicates ion suppression.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing ion suppression. However, this will also dilute the analyte, which may impact the limit of quantification.

  • Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), as it is generally less susceptible to ion suppression.

Data Summary Tables

Table 1: Comparison of Sample Preparation Techniques on Signal Intensity

Sample Preparation MethodAnalyte Peak Area (Arbitrary Units)This compound Peak Area (Arbitrary Units)Analyte/IS Ratio
Protein Precipitation50,00052,0000.96
Liquid-Liquid Extraction150,000155,0000.97
Solid-Phase Extraction450,000460,0000.98

This table illustrates a hypothetical scenario where more rigorous sample cleanup leads to a significant increase in signal intensity for both the analyte and the internal standard, while the ratio remains consistent.

Table 2: Effect of Chromatographic Gradient on Analyte and IS Separation

GradientAnalyte Retention Time (min)This compound Retention Time (min)Resolution (Rs)
Fast Gradient (5 min)3.213.180.8
Slow Gradient (15 min)8.548.521.2

This table provides a hypothetical comparison showing how a slower gradient can improve the resolution between the analyte and its deuterated internal standard, which is crucial for minimizing differential matrix effects.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

Objective: To determine the extent of ion suppression or enhancement caused by the sample matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and this compound spiked into the initial mobile phase.

    • Set B (Post-Extraction Spike): Blank matrix is extracted, and the final extract is spiked with the analyte and this compound.

    • Set C (Pre-Extraction Spike): Blank matrix is spiked with the analyte and this compound before extraction.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect (ME):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

Protocol 2: Post-Column Infusion Experiment

Objective: To identify the regions in the chromatogram where ion suppression occurs.

Methodology:

  • System Setup:

    • A 'T' connector is placed between the LC column and the mass spectrometer's ion source.

    • A syringe pump continuously infuses a solution of the analyte and this compound into the mobile phase flow via the 'T' connector.

  • Analysis:

    • Once a stable signal for the infused compounds is achieved, inject an extracted blank matrix sample.

  • Data Interpretation:

    • A dip in the baseline signal during the chromatographic run indicates a region of ion suppression.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution PoorReproducibility Poor Reproducibility of Analyte/IS Ratio CheckCoelution Assess Analyte and IS Co-elution PoorReproducibility->CheckCoelution EvaluateMatrixEffect Perform Matrix Effect Experiment PoorReproducibility->EvaluateMatrixEffect LowSensitivity Low Sensitivity/ Signal-to-Noise LowSensitivity->EvaluateMatrixEffect PostColumnInfusion Run Post-Column Infusion LowSensitivity->PostColumnInfusion ChangeIonization Change Ionization Source LowSensitivity->ChangeIonization OptimizeChroma Optimize Chromatography CheckCoelution->OptimizeChroma ImproveSamplePrep Enhance Sample Preparation EvaluateMatrixEffect->ImproveSamplePrep DiluteSample Dilute Sample EvaluateMatrixEffect->DiluteSample PostColumnInfusion->OptimizeChroma

Caption: A troubleshooting workflow for addressing common issues related to ion suppression.

MatrixEffectFactors cluster_source Sources of Matrix Effects cluster_mechanism Mechanisms of Ion Suppression cluster_outcome Analytical Outcome Endogenous Endogenous Components (Lipids, Salts, Proteins) Competition Competition for Charge/ Droplet Surface Endogenous->Competition DropletProperties Altered Droplet Properties (Viscosity, Surface Tension) Endogenous->DropletProperties Exogenous Exogenous Components (Detergents, Polymers) Exogenous->Competition MobilePhase Mobile Phase Additives (Non-volatile buffers) MobilePhase->DropletProperties AnalyteNeutralization Analyte Neutralization Competition->AnalyteNeutralization ReducedSignal Reduced Signal Intensity Competition->ReducedSignal DropletProperties->ReducedSignal PoorAccuracy Poor Accuracy & Precision ReducedSignal->PoorAccuracy LowSensitivity Lowered Sensitivity ReducedSignal->LowSensitivity

References

Technical Support Center: Optimizing Analysis of 2-NP-AMOZ-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-NP-AMOZ-d5. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the impact of mobile phase composition on the chromatographic analysis of this compound. This compound, or 5-(Morpholinomethyl)-3-(2-nitrobenzylidenamino)-2-oxazolidinone-d5, is a deuterated internal standard for a nitrofuran metabolite, commonly analyzed by LC-MS/MS.[1][2][3]

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound, with a focus on mobile phase-related causes and solutions.

Question: Why am I observing poor peak shape (fronting or tailing) for this compound?

Answer:

Poor peak shape is often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. For this compound, which contains a basic morpholino group, peak tailing is a common problem.

  • Probable Cause 1: Secondary Silanol Interactions. Free silanol groups on the silica-based stationary phase can interact with the basic amine in this compound, causing peak tailing.

  • Solution 1: Mobile Phase pH Adjustment. The ionization state of your analyte is critical.[4] Adjusting the mobile phase pH can suppress the ionization of silanol groups or the analyte itself. For a basic compound like this compound, a low pH (e.g., 2.5-3.5) will protonate the morpholino group, which can improve solubility in the aqueous mobile phase but may still interact with ionized silanols. A mid-range pH (e.g., 6-7) may reduce silanol interactions but could affect analyte stability. Experimentation is key.

  • Solution 2: Use of Mobile Phase Additives. Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte. Alternatively, using an acidic modifier like formic acid or acetic acid can help protonate the analyte and improve peak shape.

  • Probable Cause 2: Column Overload. Injecting too much analyte can lead to peak fronting.

  • Solution: Reduce the concentration of the this compound standard being injected.

Question: My this compound peak has a low response or poor sensitivity. How can I improve it?

Answer:

Low sensitivity can be due to a variety of factors, many of which are tied to the mobile phase composition, especially when using mass spectrometry detection.

  • Probable Cause 1: Inefficient Ionization. The mobile phase composition directly impacts the efficiency of electrospray ionization (ESI).

  • Solution 1: Optimize Mobile Phase Additives. For positive-ion ESI, which is expected for this compound, small amounts of volatile acids like formic acid (0.1%) or acetic acid (0.1%) can significantly enhance protonation and improve the MS signal.

  • Solution 2: Adjust Organic Modifier. The type and percentage of organic solvent (e.g., acetonitrile, methanol) affect droplet desolvation in the ESI source. Acetonitrile often provides better desolvation and lower viscosity than methanol, which can lead to improved sensitivity.

  • Probable Cause 2: Analyte Adsorption. The analyte may be adsorbing to surfaces in the HPLC system.

  • Solution: Adding a chelating agent like EDTA to the mobile phase can prevent the analyte from binding to metal surfaces within the HPLC system, thereby improving peak shapes and detector sensitivity.

Question: The retention time of this compound is drifting or shifting between injections. What could be the cause?

Answer:

Retention time instability is a common issue that can often be traced back to the mobile phase or column equilibration.

  • Probable Cause 1: Insufficient Column Equilibration. The column may not be fully equilibrated with the mobile phase between gradient runs or after a change in mobile phase composition.

  • Solution: Increase the column equilibration time between injections. A general rule is to allow 10-20 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Probable Cause 2: Mobile Phase Instability. The mobile phase composition may be changing over time due to the evaporation of a volatile component or improper mixing.

  • Solution: Ensure mobile phase bottles are well-sealed to prevent evaporation. If preparing the mobile phase online, ensure the mixer is functioning correctly. Premixing the mobile phase components can also improve stability.

  • Probable Cause 3: Deuterium Exchange. While less common to cause significant shifts, interactions with the mobile phase can sometimes be influenced by the deuteration of the molecule. Using deuterated solvents like deuterium oxide (D₂O) can sometimes alter retention times.

  • Solution: This is an inherent property of the molecule. If consistency is an issue, ensure the mobile phase source (e.g., H₂O vs. D₂O) is consistent. For most applications using standard protiated solvents, this effect is minimal and consistent.

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase for this compound analysis on a C18 column?

A good starting point for reversed-phase analysis of this compound would be a gradient elution with:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile Start with a gradient of 5-10% B and increase to 90-95% B over several minutes. This will provide good retention and peak shape for this moderately polar compound and is highly compatible with MS detection.

Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the analysis?

Acetonitrile and methanol have different properties that can impact your separation:

  • Selectivity: The choice of solvent can alter the elution order of your analyte and any impurities.

  • Resolution: Acetonitrile generally has a lower viscosity, which can lead to sharper peaks and better resolution.

  • Pressure: Methanol is more viscous and will generate higher backpressure.

  • MS Sensitivity: Acetonitrile is often preferred for LC-MS as it can lead to more efficient spray formation and desolvation in the ESI source.

Q3: Can I use a buffer in my mobile phase?

Yes, buffers can be used to control the pH of the mobile phase precisely. However, if you are using MS detection, you must use a volatile buffer system.

  • Good choices for LC-MS: Ammonium formate or ammonium acetate are volatile and excellent for controlling pH.

  • Avoid for LC-MS: Non-volatile buffers like sodium phosphate or potassium phosphate will precipitate in the MS source and cause significant contamination.

Data and Protocols

Impact of Mobile Phase pH on Retention Time

The following table illustrates the expected impact of mobile phase pH on the retention time of this compound.

Mobile Phase pHRetention Time (min)Peak ShapeRationale
2.53.2SymmetricalAnalyte is protonated and soluble; silanol interactions are suppressed.
4.54.1SymmetricalAnalyte is still protonated; good balance of retention and peak shape.
7.05.5TailingAnalyte is less protonated, leading to stronger interaction with the stationary phase; silanol groups are more active.
Experimental Protocol: Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing the mobile phase for the analysis of this compound.

  • Initial Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 95% B in 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Temperature: 30 °C

  • Step 1: Acid Modifier Screening

    • Prepare two sets of mobile phases: one with 0.1% formic acid in both A and B, and another with 0.1% acetic acid in both A and B.

    • Run your analysis with both mobile phase systems.

    • Compare the peak shape and MS signal intensity for this compound. Select the acid that provides the best performance.

  • Step 2: Organic Modifier Evaluation

    • Using the best acid modifier from Step 1, prepare a new Mobile Phase B using methanol instead of acetonitrile.

    • Run the analysis and compare the retention time, peak shape, and resolution from any closely eluting compounds to the acetonitrile method.

  • Step 3: Gradient Optimization

    • Based on the results from the previous steps, fine-tune the gradient profile.

    • If the peak elutes too early, decrease the initial percentage of Mobile Phase B.

    • If the peak elutes too late, increase the initial percentage of Mobile Phase B.

    • Adjust the gradient slope to improve the separation from any interfering peaks.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape Observed check_overload Is the peak fronting? start->check_overload reduce_conc Reduce Analyte Concentration check_overload->reduce_conc Yes check_tailing Is the peak tailing? check_overload->check_tailing No end Improved Peak Shape reduce_conc->end add_modifier Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_tailing->add_modifier Yes use_competing_base Add a Competing Base (e.g., 0.1% TEA) check_tailing->use_competing_base Consider for persistent tailing add_modifier->end use_competing_base->end

Caption: Workflow for troubleshooting poor peak shape.

Impact of Mobile Phase pH on Analyte and Stationary Phase

G cluster_low_ph Low pH (e.g., 2.5) cluster_high_ph Neutral/High pH (e.g., 7.0) analyte_low Analyte (R-NH2+) Protonated silanol_low Silanol (Si-OH) Neutral analyte_low->silanol_low Reduced Interaction result_low Result: Good Peak Shape analyte_high Analyte (R-NH) Neutral silanol_high Silanol (Si-O-) Ionized analyte_high->silanol_high Strong Interaction result_high Result: Peak Tailing

Caption: Effect of mobile phase pH on interactions.

References

Technical Support Center: 2-NP-AMOZ-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-NP-AMOZ using its deuterated internal standard, 2-NP-AMOZ-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (deuterated) form of 2-NP-AMOZ. It is used as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2][3][4][5] Because its chemical and physical properties are very similar to the non-labeled analyte (2-NP-AMOZ), it can effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.

Q2: What are the most common issues observed with calibration curves using this compound?

A2: Common issues include poor linearity, high variability in replicate injections, and inconsistent analyte/internal standard response ratios. These problems can often be traced back to issues such as matrix effects, problems with the internal standard, or suboptimal instrument conditions.

Q3: What is a matrix effect and how can it affect my results?

A3: A matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, causing inaccurate quantification. Even with a deuterated internal standard, differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly.

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (R² < 0.99)

Poor linearity in your calibration curve can be caused by a variety of factors, from sample preparation to instrument settings.

Potential Cause Troubleshooting Steps
Inaccurate Standard Concentrations 1. Prepare fresh stock and working solutions of both the analyte and this compound. 2. Verify the purity and concentration of the standards.
Matrix Effects 1. Evaluate matrix effects by comparing the response of the analyte in solvent versus in a matrix extract. 2. Optimize sample clean-up procedures (e.g., solid-phase extraction) to remove interfering matrix components. 3. Adjust chromatographic conditions to separate the analyte from matrix interferences.
Detector Saturation 1. Dilute the higher concentration standards and re-inject. 2. If saturation persists, reduce the injection volume or adjust detector settings.
Suboptimal Integration 1. Manually review the peak integration for all calibration standards. 2. Adjust integration parameters to ensure consistent and accurate peak area determination.
Issue 2: High Variability in Analyte/Internal Standard Response Ratio

Inconsistent response ratios across your calibration curve or between samples can lead to poor precision.

Potential Cause Troubleshooting Steps
Inconsistent Internal Standard Spiking 1. Ensure the internal standard is added accurately and consistently to all samples and standards. 2. Use a calibrated pipette and verify the volume.
Differential Matrix Effects 1. As the analyte and deuterated internal standard can have slightly different retention times, they may be affected differently by matrix components. 2. Adjust chromatography to ensure co-elution of the analyte and internal standard.
Internal Standard Degradation 1. Check the stability of this compound in your sample matrix and storage conditions. 2. Prepare fresh internal standard working solutions daily.
H/D Exchange 1. Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, especially under acidic or basic conditions. 2. Maintain a neutral pH for your samples and mobile phases if possible.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-NP-AMOZ and this compound in methanol to prepare individual stock solutions. Store at 4°C.

  • Working Standard Solutions (1 µg/mL): Dilute the stock solutions with methanol to prepare working standard solutions.

  • Calibration Curve Standards: Prepare a series of calibration standards by spiking a blank matrix extract with appropriate volumes of the 2-NP-AMOZ working solution to achieve the desired concentration range (e.g., 0.1 - 5 µg/Kg).

  • Internal Standard Spiking: Add a constant amount of this compound working solution to each calibration standard and sample.

Protocol 2: Sample Preparation (Dried Meat Powder Example)
  • Hydrolysis and Derivatization: Homogenize the sample and perform acid hydrolysis followed by derivatization with 2-nitrobenzaldehyde to convert AMOZ to 2-NP-AMOZ.

  • Extraction: Perform a liquid-liquid extraction with ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the extract to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Visualizations

Calibration_Curve_Troubleshooting cluster_symptoms Observed Issues cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Poor_Linearity Poor Linearity (R² < 0.99) Standard_Issues Standard Inaccuracy / Degradation Poor_Linearity->Standard_Issues Matrix_Effects Matrix Effects Poor_Linearity->Matrix_Effects Instrument_Problems Instrument/Method Issues Poor_Linearity->Instrument_Problems High_Variability High Variability in Response Ratio High_Variability->Matrix_Effects IS_Problems Internal Standard Problems High_Variability->IS_Problems Prep_Fresh Prepare Fresh Standards Standard_Issues->Prep_Fresh Optimize_Cleanup Optimize Sample Cleanup Matrix_Effects->Optimize_Cleanup Adjust_Chroma Adjust Chromatography Matrix_Effects->Adjust_Chroma Instrument_Problems->Adjust_Chroma Check_IS Verify IS Spiking & Stability IS_Problems->Check_IS

Caption: Troubleshooting logic for calibration curve issues.

Experimental_Workflow Sample Sample (e.g., Dried Meat Powder) Hydrolysis Acid Hydrolysis & Derivatization Sample->Hydrolysis Spike_IS Spike with this compound Hydrolysis->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS_Analysis LC-MS/MS Analysis Evaporation->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: General experimental workflow for 2-NP-AMOZ analysis.

References

Validation & Comparative

Validation of an Analytical Method Using 2-NP-AMOZ-d5 for the Quantification of AMOZ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Analytical Validation of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) using the internal standard 2-NP-AMOZ-d5.

This guide provides a comprehensive overview of the validation of the analytical method for the quantification of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key metabolite of the nitrofuran antibiotic furaltadone. The use of the deuterated internal standard, this compound, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted and robust method for the accurate determination of AMOZ in various biological matrices. This guide will delve into the performance of this method, compare it with alternative analytical techniques, and provide detailed experimental protocols to support its implementation in a laboratory setting.

Method Performance: LC-MS/MS with this compound

The use of this compound as an internal standard in LC-MS/MS analysis of AMOZ offers high precision and accuracy by compensating for matrix effects and variations in sample preparation and instrument response. The validation of this method across different laboratories and sample types has consistently demonstrated its suitability for regulatory and research purposes.

Data Presentation: A Comparative Summary of Method Performance

The following table summarizes the quantitative performance data from various studies that have validated the LC-MS/MS method for AMOZ determination using this compound.

ParameterMatrixMethodLinearity (r²)Accuracy (Recovery %)Precision (RSD %)LOQ (µg/kg)Reference
AMOZ Dried Meat PowderLC-MS/MS≥ 0.9981 - 1082.7 - 6.6 (intra-day)0.13[1][2]
AMOZ Soft-shell Turtle PowderLC-MS/MS0.99982.2 - 108.11.5 - 3.8 (repeatability), 2.2 - 4.8 (reproducibility)Not Specified[3]
AMOZ Animal Tissues (Bovine, Ovine, Porcine, etc.)UHPLC-MS/MSNot SpecifiedNot SpecifiedNot Specified0.25 (Lowest Calibrated Level)[4]
AMOZ MeatLC-MS/MS> 0.9984.5 - 109.7Not Specified0.32 - 0.77 (CCβ)[5]
AMOZ Aquatic ProductsUPLC-MS/MSNot Specified88 - 1122 - 41.5

*LOQ: Limit of Quantification; RSD: Relative Standard Deviation; CCβ: Detection Capability.

Comparison with Alternative Methods

While LC-MS/MS with a deuterated internal standard is considered the gold standard for confirmatory analysis, other methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), are available for screening purposes.

FeatureLC-MS/MS with this compoundELISA
Principle Separation by chromatography and detection by mass spectrometry.Antibody-antigen interaction.
Specificity High, due to mass-based detection.Can be affected by cross-reactivity.
Sensitivity Excellent for trace-level detection.Good for moderate concentrations.
Accuracy High, especially with an internal standard.Can be influenced by matrix effects.
Throughput Lower compared to ELISA.High, suitable for screening large numbers of samples.
Cost More expensive instrumentation and reagents.Relatively inexpensive.
Application Confirmatory analysis, quantitative studies.Screening, semi-quantitative analysis.

Studies have shown a good correlation between ELISA and LC-MS/MS results for AMOZ detection, with correlation coefficients (r²) around 0.99. However, for regulatory compliance and accurate quantification, LC-MS/MS is the preferred method.

Experimental Protocols

LC-MS/MS Method for the Determination of AMOZ in Animal Tissues

This protocol is a generalized procedure based on common practices in published literature.

1. Sample Preparation (Hydrolysis and Derivatization)

  • Weigh 1 g of homogenized tissue sample into a centrifuge tube.

  • Add an appropriate amount of the internal standard solution (this compound).

  • Add hydrochloric acid (e.g., 5 mL of 0.1 M HCl).

  • Add 2-nitrobenzaldehyde solution (e.g., 200 µL of 50 mM in DMSO).

  • Incubate the mixture at a specific temperature and time (e.g., 37°C overnight or 50°C for 4 hours) to allow for the release of bound AMOZ and derivatization to NP-AMOZ.

  • Neutralize the sample with a suitable buffer (e.g., K2HPO4).

  • Perform liquid-liquid extraction with a solvent like ethyl acetate.

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • NP-AMOZ: Precursor ion m/z 335 → Product ions (e.g., m/z 291, m/z 135).

    • This compound (Internal Standard): Precursor ion m/z 340 → Product ion (e.g., m/z 296).

Mandatory Visualization

Furaltadone Metabolism and Derivatization Workflow

The following diagram illustrates the metabolic pathway of furaltadone to its tissue-bound metabolite AMOZ, followed by the acid hydrolysis and derivatization with 2-nitrobenzaldehyde to form the stable derivative NP-AMOZ, which is then quantified by LC-MS/MS.

Furaltadone_Metabolism Furaltadone Furaltadone Metabolism In vivo Metabolism Furaltadone->Metabolism AMOZ_bound Tissue-bound AMOZ Metabolism->AMOZ_bound Hydrolysis Acid Hydrolysis (e.g., HCl) AMOZ_bound->Hydrolysis AMOZ_free Free AMOZ Hydrolysis->AMOZ_free Derivatization Derivatization with 2-Nitrobenzaldehyde AMOZ_free->Derivatization NP_AMOZ NP-AMOZ (Analyte for LC-MS/MS) Derivatization->NP_AMOZ

Caption: Metabolic conversion of Furaltadone and subsequent analytical derivatization.

Experimental Workflow for AMOZ Analysis

The following diagram outlines the key steps in the experimental workflow for the analysis of AMOZ in a biological sample using LC-MS/MS with this compound as an internal standard.

AMOZ_Analysis_Workflow Sample 1. Sample Collection (e.g., Animal Tissue) Homogenization 2. Homogenization Sample->Homogenization Spiking 3. Spiking with This compound (IS) Homogenization->Spiking Hydrolysis_Derivatization 4. Acid Hydrolysis & Derivatization Spiking->Hydrolysis_Derivatization Extraction 5. Liquid-Liquid Extraction Hydrolysis_Derivatization->Extraction Evaporation_Reconstitution 6. Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_MS_Analysis 7. LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_Analysis Data_Processing 8. Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Step-by-step workflow for the analysis of AMOZ.

References

A Comparative Guide to Internal Standards for Furaltadone Metabolite Analysis: 2-NP-AMOZ-d5 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of the commonly used internal standard, 2-NP-AMOZ-d5, with its primary alternative, AMOZ-d5, supported by experimental data from various studies.

The primary role of an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is to compensate for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is a stable, isotopically labeled analog of the analyte that co-elutes and exhibits similar ionization efficiency.

Overview of Compared Internal Standards

This compound is the deuterium-labeled form of the derivatized AMOZ. In many analytical methods, AMOZ is derivatized with 2-nitrobenzaldehyde (2-NBA) to form 2-NP-AMOZ, which enhances its chromatographic retention and detection sensitivity. This compound serves as an ideal internal standard in such methodologies as it closely mimics the behavior of the derivatized analyte throughout the analytical process.

AMOZ-d5 is the deuterium-labeled form of the underivatized AMOZ. This internal standard is typically added to the sample prior to the derivatization step. Its use assumes that the derivatization efficiency is consistent and reproducible for both the native analyte and the internal standard.

Performance Data Comparison

The following tables summarize the performance data for this compound and AMOZ-d5 as reported in various scientific publications. It is important to note that the experimental conditions, including the matrix and analytical instrumentation, may vary between studies, which can influence the reported performance characteristics.

Table 1: Performance Data for this compound Internal Standard

ParameterMatrixRecovery (%)Linearity (R²)Limit of Quantification (LOQ) (µg/kg)Reference
RecoverySoft-shell turtle powder90.4 - 96.5Not explicitly statedNot explicitly stated for 2-NP-AMOZ[1]

Table 2: Performance Data for AMOZ-d5 Internal Standard

ParameterMatrixRecovery (%)Linearity (R²)Limit of Quantification (LOQ) (µg/kg)Reference
RecoveryDried meat powder81 - 108≥ 0.990.13[2]
RecoveryMeatNot explicitly stated≥ 0.996Not explicitly stated[3]

Experimental Protocols

The following is a generalized experimental protocol for the analysis of AMOZ in biological matrices using an internal standard, based on methodologies described in the cited literature.

1. Sample Preparation and Hydrolysis:

  • Homogenize the tissue sample.

  • Weigh a specific amount of the homogenized sample (e.g., 1-2 g).

  • Add the internal standard (either this compound or AMOZ-d5) to the sample.

  • Add an acidic solution (e.g., hydrochloric acid) to hydrolyze the protein-bound metabolites.

  • Incubate the sample at an elevated temperature (e.g., 37°C) for a specified period (e.g., overnight).

2. Derivatization:

  • Add a solution of 2-nitrobenzaldehyde (2-NBA) in a suitable solvent (e.g., methanol) to the hydrolyzed sample.

  • Incubate the mixture to allow for the derivatization of AMOZ to 2-NP-AMOZ.

3. Extraction:

  • Adjust the pH of the sample to neutral or slightly alkaline.

  • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Collect the organic layer containing the derivatized analyte and internal standard.

4. Clean-up and Concentration:

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent mixture for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Inject the reconstituted sample into an LC-MS/MS system.

  • Perform chromatographic separation on a suitable column (e.g., C18).

  • Detect the analyte and internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing the Workflow and Decision Process

To further clarify the experimental process and the selection criteria for an internal standard, the following diagrams are provided.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Add_IS Add Internal Standard (this compound or AMOZ-d5) Sample->Add_IS Hydrolysis Acid Hydrolysis Add_IS->Hydrolysis Derivatization Derivatization with 2-NBA Hydrolysis->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Quantification LC_MSMS->Quantification

A generalized workflow for the analysis of AMOZ using an internal standard.

ISTD_Selection Start Start: Need to Quantify AMOZ Derivatization_Needed Is derivatization with 2-NBA part of the method? Start->Derivatization_Needed Use_2NP_AMOZ_d5 Use this compound Derivatization_Needed->Use_2NP_AMOZ_d5 Yes Use_AMOZ_d5 Use AMOZ-d5 Derivatization_Needed->Use_AMOZ_d5 No Consider_Deriv_Efficiency Consider derivatization efficiency and consistency Use_AMOZ_d5->Consider_Deriv_Efficiency

References

Inter-laboratory Comparison of AMOZ Analysis: A Guide to Using 2-NP-AMOZ-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ), a key metabolite of the banned nitrofuran antibiotic furaltadone. The focus is on the utilization of the deuterated internal standard, 2-NP-AMOZ-d5, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and its performance relative to other analytical approaches. This document is intended for researchers, scientists, and professionals in drug development and food safety testing.

Data Summary

The following table summarizes the performance characteristics of different analytical methods for AMOZ, with a focus on methods employing this compound as an internal standard.

MethodInternal StandardMatrixLOQ (µg/kg)Recovery (%)Intra-day Variation (%)Citation
LC-MS/MSAMOZ-d5Dried Meat Powder0.1381 - 1082.7 - 6.6[1][2]
ic-ELISAN/AAnimal Tissue0.009 ng/mL (LOD)81.1 - 105.35.4 - 9.7[3]
FLISAN/AAnimal Tissue0.007 ng/mL (LOD)81.4 - 104.14.7 - 9.8[3]

Note: For immunoassays (ic-ELISA, FLISA), the reported limit of detection (LOD) is for the derivatized form, 2-NP-AMOZ. The performance of these methods is compared to LC-MS/MS, demonstrating good correlation.[3]

Experimental Protocols

A common and robust method for the determination of AMOZ residues in various matrices involves the use of LC-MS/MS with a deuterated internal standard. Below is a detailed protocol based on established methodologies.

1. Sample Preparation: Acid Hydrolysis and Derivatization

  • Objective: To release the tissue-bound AMOZ and derivatize it with 2-nitrobenzaldehyde (2-NBA) to form the more stable 2-NP-AMOZ for analysis.

  • Procedure:

    • Homogenize the tissue sample (e.g., meat, liver, shrimp).

    • Add an internal standard solution (this compound) to the homogenized sample.

    • Perform acid hydrolysis by adding an acidic solution (e.g., hydrochloric acid) and incubating at an elevated temperature. This step cleaves the protein-AMOZ bonds.

    • Neutralize the mixture.

    • Add 2-nitrobenzaldehyde (2-NBA) solution and incubate to allow for the derivatization of the released AMOZ to 2-NP-AMOZ.

    • Perform a liquid-liquid extraction (LLE) using a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To separate and quantify 2-NP-AMOZ using liquid chromatography coupled with tandem mass spectrometry.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used for separation (e.g., BEH C18, 100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 2mM ammonium formate) and an organic solvent (e.g., methanol) is commonly employed.

    • Flow Rate: A suitable flow rate is maintained for optimal separation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • 2-NP-AMOZ: The precursor ion at m/z 335 is monitored for transitions to product ions, typically m/z 291 and m/z 127.

      • This compound (Internal Standard): The precursor ion at m/z 340.1 is monitored for a specific product ion, such as m/z 101.9.

Method Comparison and the Role of this compound

The use of a deuterated internal standard like this compound is crucial for accurate and precise quantification in LC-MS/MS analysis. It compensates for variations in sample preparation, matrix effects, and instrument response. The stable isotope-labeled standard behaves chemically and physically similarly to the native analyte, ensuring reliable results.

When comparing LC-MS/MS with immunoassays such as ELISA, several factors come into play:

  • Specificity: LC-MS/MS offers higher specificity due to the separation based on retention time and the unique mass-to-charge ratio of the precursor and product ions. While immunoassays can be highly sensitive, they are more susceptible to cross-reactivity with structurally related compounds.

  • Sensitivity: Both techniques can achieve low limits of detection, making them suitable for residue analysis at regulated levels.

  • Throughput: Immunoassays are generally higher throughput and more cost-effective for screening a large number of samples.

  • Confirmation: LC-MS/MS is considered the gold standard and is often used as a confirmatory method for results obtained from screening methods like ELISA.

Participation in inter-laboratory comparison (ILC) or proficiency testing schemes provides external validation of a laboratory's analytical method. Achieving a satisfactory z-score, as has been demonstrated for AMOZ analysis using LC-MS/MS with a deuterated internal standard, indicates the method's accuracy and reliability.

Visualizations

Experimental Workflow for AMOZ Analysis

AMOZ_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Tissue Sample Homogenization Homogenization Sample->Homogenization Add_IS Add this compound (Internal Standard) Homogenization->Add_IS Hydrolysis Acid Hydrolysis Add_IS->Hydrolysis Derivatization Derivatization with 2-NBA Hydrolysis->Derivatization LLE Liquid-Liquid Extraction Derivatization->LLE Evaporation Evaporation & Reconstitution LLE->Evaporation LC_MSMS LC-MS/MS Analysis (MRM Mode) Evaporation->LC_MSMS Inject Quantification Quantification LC_MSMS->Quantification Report Report Results Quantification->Report

Caption: Workflow for AMOZ analysis using a deuterated internal standard.

Logical Relationship of Analytical Methods

Method_Comparison cluster_screening Screening Methods cluster_confirmatory Confirmatory Method ELISA ELISA / FLISA (High Throughput, Cost-Effective) LC_MSMS LC-MS/MS with this compound (High Specificity, Accurate Quantification) ELISA->LC_MSMS Confirmation of Positive Results

Caption: Relationship between screening and confirmatory methods for AMOZ analysis.

References

Performance Characteristics of 2-NP-AMOZ-d5 Analytical Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of the 2-NP-AMOZ-d5 analytical standard, a deuterated internal standard used in the quantitative analysis of the nitrofuran metabolite derivative 2-NP-AMOZ. The use of a stable isotope-labeled internal standard is a critical component in robust analytical method development, particularly for complex matrices encountered in food safety and pharmaceutical research. This document outlines the superior performance of this compound in comparison to non-deuterated internal standards and provides supporting experimental data and protocols.

Superior Performance of Deuterated Internal Standards

Isotopically labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry-based assays. Their chemical and physical properties are nearly identical to the analyte of interest, 2-NP-AMOZ. This ensures they co-elute chromatographically and experience similar ionization effects and potential matrix-induced signal suppression or enhancement. By normalizing the analyte's signal to that of its deuterated counterpart, analysts can achieve significantly higher accuracy and precision in their results.

Quantitative Performance Data

The following tables summarize the typical performance characteristics of an analytical method for the parent compound AMOZ utilizing its deuterated internal standard, AMOZ-d5. Given the structural and chemical similarities, this data serves as a strong proxy for the expected performance of this compound in the analysis of 2-NP-AMOZ. For comparison, a hypothetical non-deuterated, structurally similar internal standard is included to highlight the advantages of isotopic labeling.

Table 1: Linearity and Sensitivity

ParameterThis compound (proxy data from AMOZ-d5)Non-Deuterated Internal Standard (Hypothetical)
Linearity (R²) ≥ 0.99[1]Typically ≥ 0.98
Limit of Quantitation (LOQ) 0.13 µg/kg[1]0.5 - 1.5 µg/kg

Table 2: Accuracy and Precision

ParameterThis compound (proxy data from AMOZ-d5)Non-Deuterated Internal Standard (Hypothetical)
Accuracy (Recovery) 81% to 108%[1]70% to 120%
Precision (Intra-day RSD) 2.7% to 6.6%[1]< 15%

Experimental Protocol: LC-MS/MS Analysis of 2-NP-AMOZ

This section details a generalized experimental protocol for the determination of 2-NP-AMOZ in a biological matrix (e.g., tissue) using this compound as an internal standard.

1. Sample Preparation and Extraction

  • Homogenization: Homogenize 1 gram of the tissue sample.

  • Spiking: Add a known concentration of this compound internal standard solution to the homogenized sample.

  • Hydrolysis and Derivatization: Add 0.2 M hydrochloric acid and a solution of 2-nitrobenzaldehyde (2-NBA) in methanol. Incubate the mixture to facilitate the release of the metabolite and its derivatization to 2-NP-AMOZ.

  • Neutralization: Adjust the pH of the solution to approximately 7.0.

  • Liquid-Liquid Extraction: Extract the 2-NP-AMOZ and this compound from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Chromatographic Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 2-NP-AMOZ and this compound are monitored.

3. Quantification

  • A calibration curve is constructed by plotting the ratio of the peak area of 2-NP-AMOZ to the peak area of this compound against the concentration of 2-NP-AMOZ standards.

  • The concentration of 2-NP-AMOZ in the unknown samples is then determined from this calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of 2-NP-AMOZ using this compound as an internal standard.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Tissue Sample Homogenization Homogenization Sample->Homogenization Spiking Spike with This compound Homogenization->Spiking Hydrolysis Acid Hydrolysis & Derivatization (2-NBA) Spiking->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MSMS LC-MS/MS Analysis (MRM Mode) Evaporation->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Calibration Calibration Curve (Analyte/IS Ratio) Data_Processing->Calibration Quantification Quantification of 2-NP-AMOZ Calibration->Quantification

Caption: Experimental workflow for 2-NP-AMOZ analysis.

References

Cross-Validation of Analytical Methods for the Determination of AMOZ Using 2-NP-AMOZ-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of LC-MS/MS and Immunoassay Methods for the Quantification of the Furaltadone Metabolite, AMOZ.

This guide provides a comprehensive comparison of the two primary analytical methodologies for the detection and quantification of 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ), a key metabolite of the banned nitrofuran antibiotic, furaltadone. The use of the deuterated internal standard, 2-NP-AMOZ-d5, is central to achieving accurate and reliable results in the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This guide will delve into the performance characteristics of LC-MS/MS and compare it with an alternative screening method, the enzyme-linked immunosorbent assay (ELISA), providing supporting data and detailed experimental protocols.

Data Presentation: Performance Characteristics of AMOZ Analytical Methods

The following table summarizes the key performance parameters for the LC-MS/MS method utilizing this compound and the indirect competitive ELISA (ic-ELISA) for AMOZ determination. These parameters are critical for researchers in selecting the appropriate method based on their specific analytical needs, such as sensitivity, accuracy, precision, and sample throughput.

Performance CharacteristicLC-MS/MS with this compound Internal StandardIndirect Competitive ELISA (ic-ELISA)
Limit of Detection (LOD) 0.04 - 0.5 µg/kg[1][2]0.009 - 0.1 µg/kg[3][4]
Limit of Quantification (LOQ) 0.13 - 1.5 µg/kg[1]Not always reported; method is primarily for screening
Recovery 81% - 112%81.1% - 112.5%
Precision (RSD) 2.7% - 6.6% (intra-day)5.4% - 16.2%
Specificity High (based on mass-to-charge ratio)Moderate (potential for cross-reactivity)
Sample Throughput LowerHigher
Cost Higher (instrumentation and standards)Lower (reagents and equipment)
Confirmation Confirmatory methodScreening method

Experimental Protocols

Detailed methodologies for both the confirmatory LC-MS/MS analysis and the screening ic-ELISA are provided below. These protocols are based on established and validated methods within the scientific literature.

Protocol 1: LC-MS/MS Determination of AMOZ using this compound

This protocol outlines the steps for the quantitative analysis of AMOZ in a biological matrix (e.g., dried meat powder).

1. Sample Preparation: Hydrolysis and Derivatization a. Weigh 1g of the homogenized sample into a 50 mL centrifuge tube. b. Add 5 mL of 0.2 M HCl. c. Add a precise volume of this compound internal standard solution. d. Add 50 µL of 2-nitrobenzaldehyde (2-NBA) solution. e. Incubate the mixture at 37°C for 16 hours (overnight) to allow for hydrolysis of tissue-bound metabolites and derivatization to 2-NP-AMOZ. f. Neutralize the sample by adding 5 mL of 0.1 M K2HPO4 buffer.

2. Extraction a. Add 10 mL of ethyl acetate to the centrifuge tube. b. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes. c. Transfer the upper organic layer to a clean tube. d. Repeat the extraction step with another 10 mL of ethyl acetate. e. Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

3. Reconstitution and Analysis a. Reconstitute the dried extract in 1 mL of the mobile phase. b. Filter the solution through a 0.22 µm syringe filter into an autosampler vial. c. Inject the sample into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with methanol and 2 mM ammonium formate.

  • Flow Rate: 0.30 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for 2-NP-AMOZ: e.g., m/z 335 > 291 and 335 > 127.

    • MRM Transition for this compound: e.g., m/z 340.1 > 101.9.

Protocol 2: Indirect Competitive ELISA (ic-ELISA) for 2-NP-AMOZ

This protocol describes a screening method for the detection of 2-NP-AMOZ.

1. Plate Coating a. Coat a 96-well microtiter plate with 100 µL/well of coating antigen (e.g., CPAMOZ-OVA) in 50 mM carbonate buffer (pH 9.6). b. Incubate overnight at 4°C.

2. Washing and Blocking a. Wash the plate three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST). b. Block the wells with 200 µL/well of a blocking buffer (e.g., 1% ovalbumin in PBS) and incubate for 1 hour at 37°C.

3. Competitive Reaction a. Wash the plate three times with PBST. b. Add 50 µL of the prepared sample extract (derivatized as in the LC-MS/MS protocol) or 2-NP-AMOZ standard solution to each well. c. Immediately add 50 µL of anti-2-NP-AMOZ monoclonal antibody to each well. d. Incubate for 1 hour at 37°C.

4. Secondary Antibody and Substrate a. Wash the plate three times with PBST. b. Add 100 µL of HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG) to each well and incubate for 1 hour at 37°C. c. Wash the plate five times with PBST. d. Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes at 37°C in the dark.

5. Measurement a. Stop the reaction by adding 50 µL of 2 M H2SO4 to each well. b. Read the absorbance at 450 nm using a microplate reader. The concentration of 2-NP-AMOZ is inversely proportional to the absorbance.

Mandatory Visualizations

The following diagrams illustrate the key workflows and chemical transformations involved in the analysis of AMOZ.

AMOZ_Metabolism_and_Derivatization Furaltadone Furaltadone (Parent Drug) Metabolism In vivo Metabolism Furaltadone->Metabolism AMOZ_Metabolite AMOZ (Tissue-Bound Metabolite) Metabolism->AMOZ_Metabolite Hydrolysis Acid Hydrolysis AMOZ_Metabolite->Hydrolysis Free_AMOZ Free AMOZ Hydrolysis->Free_AMOZ Derivatization Derivatization with 2-Nitrobenzaldehyde Free_AMOZ->Derivatization NP_AMOZ 2-NP-AMOZ (Analyte for LC-MS/MS and ELISA) Derivatization->NP_AMOZ

Caption: Metabolic pathway of Furaltadone to AMOZ and its subsequent derivatization.

Analytical_Workflow_Comparison cluster_SamplePrep Common Sample Preparation cluster_LCMS LC-MS/MS Analysis (Confirmatory) cluster_ELISA ELISA Analysis (Screening) Sample Sample Homogenization Hydrolysis Acid Hydrolysis & Derivatization with 2-NBA Sample->Hydrolysis Internal_Standard Addition of this compound (for LC-MS/MS) Hydrolysis->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation LC-MS/MS Path Competitive_Binding Competitive Binding (Sample/Standard vs. Antibody) Evaporation->Competitive_Binding ELISA Path MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification_LCMS Quantification (based on IS ratio) MS_Detection->Quantification_LCMS Plate_Coating Plate Coating with Antigen Plate_Coating->Competitive_Binding Enzymatic_Reaction Enzymatic Color Reaction Competitive_Binding->Enzymatic_Reaction Absorbance_Reading Absorbance Measurement Enzymatic_Reaction->Absorbance_Reading

Caption: Comparative workflow of LC-MS/MS and ELISA for AMOZ analysis.

References

A Comparative Guide to the Limit of Detection and Quantification for AMOZ Analysis Utilizing 2-NP-AMOZ-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methodologies for the quantification of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a metabolite of the nitrofuran antibiotic furaltadone. The use of the isotopically labeled internal standard, 2-NP-AMOZ-d5, is a cornerstone of high-precision quantitative analysis, particularly in complex matrices such as food products. This document is intended for researchers, scientists, and professionals in the field of drug development and food safety, offering insights into the performance of various analytical techniques.

The primary analytical approach for AMOZ involves the derivatization of the metabolite to its 2-nitrobenzaldehyde (2-NBA) derivative, 2-NP-AMOZ, to enhance its chromatographic retention and detection sensitivity. The deuterated internal standard, this compound, is added to the sample prior to preparation to correct for matrix effects and variations in sample processing, thereby ensuring accurate quantification.

Quantitative Performance Comparison

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The following table summarizes the LOD and LOQ values for AMOZ, determined by various analytical methods where this compound is employed as an internal standard.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MS (API 4000)Animal TissueNot explicitly stated0.01 µg/kg
LC-MS/MS (API 2000)Animal TissueNot explicitly stated0.5 µg/kg
LC-MS/MSDried Meat Powder0.04 µg/kg0.13 µg/kg[1]
UPLC-DADFish0.25 - 0.33 µg/kg0.80 - 1.10 µg/kg
Apta-Chromogenic AssayFish Tissue, Honey0.06 ppb (µg/kg)Not explicitly stated
Immuno-chromatographic TestFish0.75 ppb (µg/kg)Not explicitly stated
ic-ELISACarp, Salmon, Shrimp, Crab, Swine, ChickenNot explicitly stated0.5 µg/kg (spiked level)

Note: The Minimum Required Performance Limit (MRPL) established by the European Union for nitrofuran metabolites in food products is 1.0 µg/kg.

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are the generalized and specific protocols for the determination of AMOZ using LC-MS/MS, the most prevalent and sensitive technique.

1. Sample Preparation: Hydrolysis and Derivatization

This initial step is critical for releasing the protein-bound AMOZ from the tissue matrix and converting it to a more readily analyzable form.

  • Homogenization: A known weight of the sample matrix (e.g., 1-2 grams of animal tissue) is homogenized.

  • Internal Standard Spiking: A precise amount of this compound internal standard solution is added to the homogenized sample.

  • Hydrolysis: The sample is subjected to acidic hydrolysis (e.g., with hydrochloric acid) to release the bound AMOZ. This is typically performed at an elevated temperature (e.g., 37°C) for an extended period (e.g., overnight).

  • Derivatization: 2-nitrobenzaldehyde (2-NBA) is added to the sample to react with the free amino group of AMOZ, forming 2-NP-AMOZ. This reaction often occurs concurrently with hydrolysis.

  • Neutralization and Extraction: The pH of the solution is adjusted to neutral, and the derivatized analyte (2-NP-AMOZ) and internal standard (this compound) are extracted using an organic solvent, commonly ethyl acetate.

  • Purification and Concentration: The organic extract is washed, dried, and evaporated to dryness. The residue is then reconstituted in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry provides high selectivity and sensitivity for the detection and quantification of 2-NP-AMOZ.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is employed to separate the analyte from other matrix components.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both 2-NP-AMOZ and the internal standard this compound. For 2-NP-AMOZ, a common transition is m/z 335 → 291.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflow for the analysis of AMOZ.

AMOZ_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Spiking Spike with this compound Homogenization->Spiking Hydrolysis_Derivatization Acid Hydrolysis & Derivatization with 2-NBA Spiking->Hydrolysis_Derivatization Extraction Liquid-Liquid Extraction Hydrolysis_Derivatization->Extraction Purification Purification & Concentration Extraction->Purification LC_Separation LC Separation Purification->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for AMOZ analysis.

Derivatization_Reaction AMOZ AMOZ (from sample) Plus + AMOZ->Plus NBA 2-Nitrobenzaldehyde (2-NBA) NP_AMOZ 2-NP-AMOZ (Analyte for LC-MS/MS) Plus->NBA Plus->NP_AMOZ Derivatization (Acidic conditions, 37°C)

Caption: Derivatization of AMOZ with 2-NBA.

References

Proficiency in Analysis: A Comparative Guide to 2-NP-AMOZ-d5 Proficiency Testing Schemes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical measurements is paramount. Proficiency testing (PT) schemes serve as a cornerstone of quality assurance, providing an objective assessment of a laboratory's performance. This guide offers a comparative overview of proficiency testing schemes relevant to the analysis of 2-NP-AMOZ-d5, a deuterated internal standard crucial for the quantification of the nitrofuran metabolite AMOZ.

The analysis of nitrofuran metabolites like 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is critical in food safety and veterinary drug residue monitoring. Laboratories performing these analyses widely use the stable isotope-labeled internal standard this compound to ensure accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. Participation in PT schemes that include AMOZ analysis is essential for laboratories to demonstrate their competence and the validity of their analytical methods.

Leading Proficiency Testing Providers

Several organizations worldwide offer proficiency testing for veterinary drug residues, including nitrofuran metabolites. While these schemes may not explicitly list this compound as the test material itself (as it is an internal standard), they provide samples containing AMOZ, for which participating laboratories would typically employ this compound in their analytical workflow.

Prominent providers in this field include:

  • FAPAS (Food Analysis Performance Assessment Scheme): A leading global provider of proficiency tests in the food sector, FAPAS offers schemes for veterinary medicine residues in various food matrices, such as prawns and other seafood. Their reports provide a statistical analysis of the participants' results, often including z-scores to assess performance.

  • BIPEA (Bureau Interprofessionnel d'Etudes Analytiques): A European non-profit organization that provides a wide range of proficiency testing programs, including those for contaminants in food and feed, such as veterinary drug residues.

  • EURL (European Union Reference Laboratories): The EURLs for residues of veterinary medicines and contaminants in food of animal origin organize interlaboratory proficiency tests to ensure the competence of National Reference Laboratories (NRLs) within the European Union.

Performance Data in Proficiency Testing

The performance of laboratories in these schemes is typically evaluated based on their ability to accurately quantify the target analyte (AMOZ) in a blind sample. The results are statistically analyzed, and each laboratory's performance is often expressed as a z-score. A z-score indicates how many standard deviations a laboratory's result is from the assigned value, which is determined by the PT provider based on the consensus of results from all participants or from a reference laboratory.

Table 1: Illustrative Performance Data from a Proficiency Test for AMOZ in Shrimp

Laboratory IDReported Concentration (µg/kg)Assigned Value (µg/kg)z-scorePerformance Assessment
Lab 011.251.200.42Satisfactory
Lab 021.101.20-0.83Satisfactory
Lab 031.451.202.08Questionable
Lab 040.951.20-2.08Questionable
Lab 051.221.200.17Satisfactory
Lab 061.551.202.92Unsatisfactory

Note: This table is a generalized representation based on typical PT report data. Specific values will vary between different PT schemes and rounds.

Experimental Protocols for AMOZ Analysis

The analytical methods employed by laboratories participating in these proficiency tests for the determination of AMOZ, and by extension the use of this compound, are predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

A common procedure for the analysis of the bound residue of AMOZ in tissues involves the following steps:

  • Homogenization: The tissue sample (e.g., shrimp, muscle) is homogenized to ensure uniformity.

  • Acid Hydrolysis and Derivatization: The homogenized sample is subjected to acid hydrolysis to release the AMOZ from its protein-bound form. Simultaneously, a derivatizing agent, 2-nitrobenzaldehyde (2-NBA), is added to react with the released AMOZ to form the more stable derivative, 2-NP-AMOZ. The internal standard, this compound, is added at the beginning of this step to correct for losses during the entire analytical process.

  • Extraction: The derivatized analyte and internal standard are extracted from the sample matrix using an organic solvent, typically ethyl acetate.

  • Clean-up: The extract is often purified using solid-phase extraction (SPE) to remove interfering matrix components.

  • Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

The reconstituted sample extract is then injected into an LC-MS/MS system.

  • Liquid Chromatography: The 2-NP-AMOZ and its deuterated internal standard are separated from other components on a reversed-phase HPLC or UHPLC column.

  • Tandem Mass Spectrometry: The separated compounds are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both 2-NP-AMOZ and this compound to ensure specificity and accurate quantification.

Workflow and Signaling Pathway Diagrams

To visually represent the processes involved, the following diagrams have been created using the DOT language.

Proficiency_Testing_Workflow cluster_Provider Proficiency Test Provider cluster_Laboratory Participating Laboratory cluster_Evaluation Performance Evaluation PT_Sample_Prep Preparation of Homogenized and Spiked Sample (AMOZ) Sample_Distribution Distribution of Blind Samples to Participating Laboratories PT_Sample_Prep->Sample_Distribution Sample_Reception Sample Reception Sample_Distribution->Sample_Reception Analysis Analysis of AMOZ using This compound as Internal Standard Sample_Reception->Analysis Result_Submission Submission of Results Analysis->Result_Submission Data_Analysis Statistical Analysis of Results Result_Submission->Data_Analysis Report_Generation Generation of PT Report (including z-scores) Data_Analysis->Report_Generation Laboratory_Feedback Laboratory_Feedback Report_Generation->Laboratory_Feedback Feedback to Laboratory

Proficiency Testing Workflow for AMOZ Analysis.

AMOZ_Analysis_Workflow start Homogenized Sample add_is Addition of this compound Internal Standard start->add_is hydrolysis Acid Hydrolysis & Derivatization with 2-NBA add_is->hydrolysis extraction Liquid-Liquid Extraction (Ethyl Acetate) hydrolysis->extraction cleanup Solid-Phase Extraction (SPE) Clean-up extraction->cleanup evap_recon Evaporation and Reconstitution cleanup->evap_recon lcmsms LC-MS/MS Analysis (MRM Mode) evap_recon->lcmsms quant Quantification of AMOZ lcmsms->quant

Analytical Workflow for AMOZ using this compound.

A Comparative Guide to Derivatization Agents for AMOZ Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of derivatization agents for the analysis of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a critical marker residue for the banned nitrofuran antibiotic, furaltadone. Effective derivatization is paramount for achieving the sensitivity and accuracy required for regulatory compliance and safety assessments in food products and pharmaceutical development. This document details the performance of commonly used and novel derivatization agents, supported by experimental data from peer-reviewed studies.

Performance Comparison of Derivatization Agents

The selection of a derivatization agent significantly impacts the performance of an analytical method for AMOZ. The most widely used agent is 2-nitrobenzaldehyde (NBA), which reacts with the primary amine of AMOZ to form a stable, readily ionizable derivative (NP-AMOZ) suitable for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. A promising alternative, 5-nitro-2-furaldehyde (5-NFA), has also been investigated and offers the unique advantage of regenerating the parent drug structure, which can simplify analytical standards.

The following table summarizes the quantitative performance of these two key derivatization agents for AMOZ analysis as reported in scientific literature. It is important to note that the data are derived from different studies and direct comparison should be considered with this in mind.

Derivatization AgentAnalyte FormMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Key Advantages
2-Nitrobenzaldehyde (NBA) NP-AMOZLC-MS/MS0.13 µg/kg[1]0.3 µg/kg[2]Well-established and widely used, extensive literature support.
5-Nitro-2-furaldehyde (5-NFA) FuraltadoneLC-MS/MS0.1 - 0.3 µg/kg[3]0.3 - 1.0 µg/kg[3]Regenerates parent nitrofuran, potentially simplifying standard requirements; rapid derivatization.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of derivatization procedures. Below are the protocols for the derivatization of AMOZ with 2-Nitrobenzaldehyde and 5-Nitro-2-furaldehyde.

Protocol 1: Derivatization of AMOZ with 2-Nitrobenzaldehyde (NBA)

This protocol is a widely adopted method for the derivatization of AMOZ in biological matrices.[1]

Materials:

  • AMOZ standard solution

  • 2-Nitrobenzaldehyde (NBA) solution (e.g., 50 mM in DMSO)

  • Hydrochloric acid (HCl), e.g., 0.1 M or 125 mM

  • Potassium phosphate buffer

  • Ethyl acetate

  • Internal standard (e.g., deuterated AMOZ, AMOZ-d5)

Procedure:

  • Sample Preparation: Homogenize the sample matrix (e.g., tissue, honey).

  • Hydrolysis and Derivatization:

    • To a known amount of the homogenized sample, add the internal standard solution.

    • Add HCl and the 2-nitrobenzaldehyde solution.

    • Incubate the mixture, typically overnight (e.g., 16-17 hours) at 37°C, to allow for the release of tissue-bound AMOZ and its reaction with NBA.

  • Neutralization: Cool the sample and neutralize the reaction mixture to approximately pH 7 using a suitable buffer (e.g., potassium phosphate).

  • Extraction:

    • Perform a liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate.

    • Vortex and centrifuge to separate the layers.

  • Clean-up and Concentration:

    • Collect the organic layer and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization of AMOZ with 5-Nitro-2-furaldehyde (5-NFA)

This protocol describes a more rapid derivatization method for AMOZ.

Materials:

  • AMOZ standard solution

  • 5-Nitro-2-furaldehyde (5-NFA) solution

  • Hydrochloric acid (HCl), e.g., 0.5 M

  • Hexane

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • Sample Preparation: Homogenize the sample matrix (e.g., chicken meat).

  • Rapid Hydrolysis and Derivatization:

    • To a known amount of the homogenized sample, add HCl and the 5-nitro-2-furaldehyde solution.

    • Incubate in a thermostated ultrasonic bath at 80°C for 20 minutes.

  • Fat Removal: After cooling, perform an extraction with hexane to remove lipids.

  • Purification: Purify the extracts using SPE cartridges.

  • Elution and Analysis: Elute the derivatized analyte and analyze by LC-MS/MS.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

Derivatization_Workflow_NBA cluster_sample_prep Sample Preparation cluster_derivatization Hydrolysis & Derivatization cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample Homogenized Sample Add_IS Add Internal Standard Sample->Add_IS Add_HCl_NBA Add HCl & 2-NBA Add_IS->Add_HCl_NBA Incubate Incubate (37°C, 16h) Add_HCl_NBA->Incubate Neutralize Neutralize (pH 7) Incubate->Neutralize LLE Liquid-Liquid Extraction (Ethyl Acetate) Neutralize->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for AMOZ derivatization with 2-Nitrobenzaldehyde (NBA).

Derivatization_Workflow_5NFA cluster_sample_prep Sample Preparation cluster_derivatization Rapid Hydrolysis & Derivatization cluster_cleanup Cleanup cluster_analysis Analysis Sample Homogenized Sample Add_HCl_5NFA Add HCl & 5-NFA Sample->Add_HCl_5NFA Ultrasonicate Ultrasonicate (80°C, 20min) Add_HCl_5NFA->Ultrasonicate Fat_Removal Fat Removal (Hexane) Ultrasonicate->Fat_Removal SPE Solid-Phase Extraction Fat_Removal->SPE LCMS LC-MS/MS Analysis SPE->LCMS

Caption: Workflow for AMOZ derivatization with 5-Nitro-2-furaldehyde (5-NFA).

Conclusion

Both 2-nitrobenzaldehyde and 5-nitro-2-furaldehyde are effective derivatizing agents for the analysis of AMOZ by LC-MS/MS. The choice between these reagents will depend on the specific requirements of the laboratory. 2-NBA is a well-established and validated reagent, providing a robust and reliable method. On the other hand, 5-NFA offers a significantly faster derivatization time and the potential advantage of regenerating the parent nitrofuran, which may be beneficial for laboratories that already have standards for the parent compounds. The quantitative data presented in this guide, along with the detailed protocols, should assist researchers and analysts in selecting and implementing the most appropriate derivatization strategy for their AMOZ analysis needs.

References

Safety Operating Guide

Proper Disposal of 2-NP-AMOZ-d5: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-NP-AMOZ-d5, a deuterated derivative of the nitrofuran metabolite AMOZ, used in forensic and toxicological analysis. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Hazard Information

This compound is classified as a combustible solid and presents several health hazards. It is crucial to handle this compound with appropriate personal protective equipment (PPE) and to be aware of its potential effects.

Hazard Identification and Personal Protective Equipment (PPE):

Hazard ClassificationGHS Hazard StatementRecommended Personal Protective Equipment (PPE)
Skin Irritation (Category 2)H315: Causes skin irritationChemical-resistant gloves (e.g., nitrile)
Eye Irritation (Category 2)H319: Causes serious eye irritationSafety glasses or goggles
Specific Target Organ ToxicityH335: May cause respiratory irritationDust mask (type N95 or equivalent)
(Single Exposure)
Storage Class 11: Combustible SolidsStore in a well-ventilated area away from ignition sources.

Step-by-Step Disposal Procedure for this compound

The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.[1] This ensures that the compound is managed in an environmentally sound and compliant manner.

1. Waste Identification and Segregation:

  • Treat all this compound, including unused product, contaminated materials, and empty containers, as hazardous waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Segregation of chemical waste is a key principle of safe laboratory practice.

2. Container Selection and Labeling:

  • Use a dedicated, properly sealed, and chemically compatible container for collecting this compound waste. The original container is often a suitable option.

  • The container must be in good condition, free from leaks or external contamination.

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard symbols (e.g., irritant).

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and away from drains, heat sources, and ignition sources.

  • Ensure the container remains closed except when adding waste.

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide them with accurate information about the waste, including its identity and quantity.

5. Handling of Empty Containers:

  • Even empty containers that held this compound should be treated as hazardous waste.

  • Dispose of the empty container through the same hazardous waste stream as the chemical itself. Do not discard it in regular trash.

6. Spills and Contaminated Materials:

  • In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).

  • Collect the absorbent material and any contaminated PPE into a designated hazardous waste container.

  • Report the spill to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generated cluster_1 Step 1: Waste Characterization cluster_2 Step 2: Segregation & Collection cluster_3 Step 3: Storage cluster_4 Step 4: Disposal Arrangement cluster_5 Final Disposal start Unused this compound or Contaminated Material characterize Is the material this compound or contaminated with it? start->characterize collect Place in a dedicated, labeled Hazardous Waste Container characterize->collect Yes store Store in designated Satellite Accumulation Area (SAA) collect->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company store->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Disposal workflow for this compound waste.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Essential Safety and Operational Guide for Handling 2-NP-AMOZ-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 2-NP-AMOZ-d5, a deuterated derivative of a 2-nitrophenyl metabolite of the antibiotic Furaltadone. Adherence to these protocols is critical to ensure personal safety and maintain the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Due to these potential hazards, a comprehensive personal protective equipment (PPE) strategy is mandatory. The following table outlines the required PPE for handling this compound.

Protection Type Required PPE Specifications and Best Practices
Hand Protection Nitrile GlovesDisposable nitrile gloves are the minimum requirement. For extended handling, consider double-gloving. Ensure gloves are inspected for tears or punctures before use and changed immediately upon contamination.
Eye and Face Protection Safety GogglesChemical splash goggles are required to provide a seal around the eyes. A face shield should be worn over safety goggles when there is a risk of splashing or when handling larger quantities.
Respiratory Protection N95 Dust Mask or RespiratorAn N95 dust mask is the minimum requirement when handling the solid compound outside of a certified chemical fume hood. For procedures with a higher risk of aerosolization, a respirator may be necessary.
Body Protection Laboratory CoatA long-sleeved lab coat is mandatory to protect skin and clothing from potential contamination.
Footwear Closed-toe ShoesShoes that fully cover the feet are required in the laboratory at all times.

Step-by-Step Handling and Experimental Protocol

The following workflow provides a procedural guide for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Inspect_Container Inspect Container for Damage Don_PPE Don Appropriate PPE Inspect_Container->Don_PPE If intact Prepare_Workspace Prepare Workspace in a Fume Hood Don_PPE->Prepare_Workspace Weigh_Solid Weigh Solid Compound Prepare_Workspace->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Clean_Workspace Clean Workspace and Equipment Prepare_Solution->Clean_Workspace Doff_PPE Doff PPE Correctly Clean_Workspace->Doff_PPE Dispose_Waste Dispose of Waste Doff_PPE->Dispose_Waste

Caption: Experimental Workflow for Handling this compound.
Detailed Methodologies

a. Weighing the Solid Compound:

  • Ensure the analytical balance is clean, calibrated, and located within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Use a non-static weighing dish or weighing paper.

  • Carefully transfer the desired amount of this compound from the storage container to the weighing dish using a clean spatula.

  • Avoid creating dust by handling the solid gently.

  • Once the desired mass is obtained, securely close the primary container.

b. Preparing a Solution:

  • Transfer the weighed solid into an appropriate flask.

  • If any residue remains on the weighing dish, rinse it into the flask with a small amount of the chosen solvent.

  • Add the solvent to the flask, cap it, and agitate until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is crucial. The disposal of this compound and its contaminated materials must be handled with care, treating it as hazardous waste due to its irritant properties and nitrophenyl structure.

Spill Cleanup Protocol
  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and the associated risks.

  • Don PPE: If not already wearing it, don the full required PPE, including respiratory protection.

  • Contain the Spill: For solid spills, gently cover the area with absorbent pads to prevent further dispersal. Do not dry sweep, as this can create airborne dust.

  • Clean Up: For small spills, use a wet-wipe method to gently clean the area. For larger spills, use an appropriate absorbent material from a chemical spill kit.

  • Collect Waste: Place all contaminated materials (absorbent pads, wipes, gloves, etc.) into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by water.

G Spill_Occurs Spill Occurs Evacuate_Alert Evacuate and Alert Spill_Occurs->Evacuate_Alert Assess_Spill Assess Spill Evacuate_Alert->Assess_Spill Don_PPE Don Full PPE Assess_Spill->Don_PPE Contain_Spill Contain Spill Don_PPE->Contain_Spill Clean_Up Clean Up Spill Contain_Spill->Clean_Up Collect_Waste Collect Waste Clean_Up->Collect_Waste Decontaminate_Area Decontaminate Area Collect_Waste->Decontaminate_Area

Caption: Logical Flow for Spill Management.
Disposal Plan

All waste materials containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be disposed of as hazardous chemical waste.

Waste Type Disposal Procedure
Solid Waste Collect in a clearly labeled, sealed container designated for solid hazardous waste.
Liquid Waste (Solutions) Collect in a labeled, leak-proof container for liquid hazardous waste. Do not mix with other incompatible waste streams.
Contaminated Labware Disposable labware should be placed in the solid hazardous waste container. Reusable glassware should be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as liquid hazardous waste.
Empty Containers The original container, even if empty, should be treated as hazardous waste and disposed of accordingly.

Always adhere to your institution's specific guidelines for hazardous waste disposal and consult with your Environmental Health and Safety (EHS) department for any questions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.